molecular formula C3H8O2S B8264456 (S)-2-(Methylsulfinyl)ethanol

(S)-2-(Methylsulfinyl)ethanol

Cat. No.: B8264456
M. Wt: 108.16 g/mol
InChI Key: XMSRCWAGWXZRRT-LURJTMIESA-N
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Description

(S)-2-(Methylsulfinyl)ethanol is a useful research compound. Its molecular formula is C3H8O2S and its molecular weight is 108.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Methylsulfinyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Methylsulfinyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(S)-methylsulfinyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRCWAGWXZRRT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Methylsulfinyl)ethanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-2-(Methylsulfinyl)ethanol, a chiral sulfoxide of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, provide validated methodologies for its stereoselective synthesis and analysis, and explore its applications as a sophisticated chiral building block.

Introduction to Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organosulfur compounds. The sulfur atom in a sulfoxide is a stereocenter, rendering the molecule chiral and conformationally stable at room temperature.[1] This chirality is not easily lost, as the energy barrier for pyramidal inversion at the sulfur center is high (38-41 kcal/mol).[1] These properties make chiral sulfoxides invaluable as chiral auxiliaries to control stereochemistry in asymmetric reactions and as key structural motifs in numerous pharmaceutical agents.[2][3] (S)-2-(Methylsulfinyl)ethanol, with its hydroxyl functionality and defined stereocenter, represents a versatile and valuable synthon for the construction of complex, enantiomerically pure molecules.

Physicochemical and Structural Properties

(S)-2-(Methylsulfinyl)ethanol is the (S)-enantiomer of 2-(methylsulfinyl)ethanol. Its structure features a methyl group and a 2-hydroxyethyl group attached to a chiral sulfoxide moiety.

  • Chemical Structure:

    • IUPAC Name: (S)-2-(Methylsulfinyl)ethan-1-ol

    • Molecular Formula: C₃H₈O₂S[4]

    • Molecular Weight: 108.16 g/mol [4]

    • SMILES: CCCO

The physical and chemical properties of the (S)-enantiomer are identical to its (R)-counterpart, with the exception of the sign of its specific optical rotation.

PropertyValue / DescriptionReference(s)
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.[5]
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[5]
Topological Polar Surface Area (TPSA) 37.3 Ų (Computed)[4]
logP (Octanol-Water Partition Coeff.) -0.64 (Computed)[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Asymmetric Synthesis: A Protocol for Enantioselective Oxidation

The most direct and efficient method for preparing enantiopure (S)-2-(Methylsulfinyl)ethanol is the asymmetric oxidation of its prochiral precursor, 2-(methylthio)ethanol. The Kagan-Modena modification of the Sharpless epoxidation catalyst system is a well-established and reliable method for this transformation.[6]

Causality in Experimental Design:

The choice of this protocol is deliberate. The titanium(IV) isopropoxide serves as a Lewis acidic metal center. Diethyl tartrate (DET), a chiral ligand, complexes with the titanium to create a chiral environment. The specific enantiomer of DET used dictates the resulting stereochemistry of the sulfoxide. For the (S)-sulfoxide, (+)-DET is typically employed. Water is added in stoichiometric amounts to modify the catalyst, forming a dimeric µ-oxo-bridged complex, which is crucial for achieving high enantioselectivity. tert-Butyl hydroperoxide (TBHP) is the terminal oxidant, chosen for its compatibility with the catalyst system and its favorable reaction kinetics.

Experimental Protocol: Asymmetric Oxidation of 2-(methylthio)ethanol

Materials:

  • 2-(methylthio)ethanol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM). Add titanium(IV) isopropoxide (1.0 eq) via syringe, followed by (+)-diethyl L-tartrate (2.0 eq). Stir the resulting yellow solution at room temperature for 5 minutes.

  • Catalyst Modification: Add deionized water (1.0 eq) dropwise via syringe. The solution will turn a deep orange-red. Stir for an additional 20-30 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Sulfide Addition: Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath. Add 2-(methylthio)ethanol (1.0 eq) dropwise.

  • Oxidation: Add tert-butyl hydroperoxide (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium sulfite solution dropwise at -20 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extraction: Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (S)-2-(Methylsulfinyl)ethanol.

Synthetic Workflow Diagram

Asymmetric_Sulfoxidation_Workflow Workflow for Asymmetric Synthesis A 1. Catalyst Formation Ti(OiPr)4 + (+)-DET in DCM B 2. Catalyst Modification Add H2O, stir 30 min A->B C 3. Substrate Addition Cool to -20°C, add 2-(methylthio)ethanol B->C D 4. Oxidation Add TBHP dropwise at -20°C C->D E 5. Reaction Monitoring TLC / GC D->E Stir 2-4h F 6. Aqueous Workup Quench with Na2SO3 E->F Reaction Complete G 7. Extraction & Drying Extract with DCM, dry over MgSO4 F->G H 8. Purification Silica Gel Chromatography G->H I (S)-2-(Methylsulfinyl)ethanol (Final Product) H->I

Workflow for the asymmetric synthesis of (S)-2-(Methylsulfinyl)ethanol.

Structural Elucidation and Enantiomeric Purity Analysis

Confirming the structure and determining the enantiomeric purity of the final product are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The methyl protons (CH₃-S(O)) would appear as a singlet. The two methylene groups (-S(O)CH₂- and -CH₂OH) are diastereotopic due to the adjacent chiral sulfur and would likely appear as complex multiplets. The hydroxyl proton (-OH) would appear as a broad singlet, which can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals corresponding to the methyl carbon and the two methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹.[7] A strong, sharp absorption around 1040-1060 cm⁻¹ is characteristic of the S=O sulfoxide stretch.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7]

Determination of Enantiomeric Purity

The most reliable and widely used method for determining the enantiomeric excess (e.e.) of chiral sulfoxides is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9]

Protocol Causality: CSPs are designed with a chiral environment that allows them to interact diastereomerically with the two enantiomers of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are particularly effective for resolving sulfoxide enantiomers.[9] The differential interaction strength leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

General Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the synthesized sulfoxide (e.g., 0.5-1.0 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[8]

  • System Setup:

    • HPLC System: Standard system with a UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.[8]

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample.

  • Data Interpretation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Analytical Workflow Diagram

Analytical_Workflow Analytical Workflow for Purity Assessment cluster_struct Structure cluster_purity Purity Start Synthesized Product A Structural Verification Start->A E Enantiomeric Purity Analysis Start->E B ¹H NMR, ¹³C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D Result Confirmed Structure & >99% e.e. F Chiral HPLC E->F G Calculate Enantiomeric Excess (e.e.) F->G

Workflow for structural and enantiomeric purity validation.

Applications in Drug Development and Research

As a bifunctional chiral molecule, (S)-2-(Methylsulfinyl)ethanol is a highly attractive building block for drug development and asymmetric synthesis.

  • Chiral Building Block: The hydroxyl group can be readily functionalized or converted into other groups (e.g., halides, amines, azides) while the chiral sulfoxide directs subsequent stereoselective transformations. This makes it a valuable precursor for synthesizing complex chiral molecules, including active pharmaceutical ingredients (APIs).

  • Asymmetric Synthesis: Chiral sulfoxides are proven auxiliaries in a range of stereoselective reactions, such as aldol condensations, Diels-Alder reactions, and conjugate additions.[6] The sulfinyl group can activate adjacent positions for nucleophilic or electrophilic attack and can be easily removed under reductive conditions after it has served its stereodirecting role.

  • Ligand Development: The combination of a soft sulfur donor and a hard oxygen donor makes this molecule a potential scaffold for developing new chiral ligands for transition-metal-catalyzed asymmetric reactions.[2]

The prevalence of sulfoxide-containing drugs, such as the proton-pump inhibitor esomeprazole (Nexium), underscores the importance of this functional group in medicinal chemistry. The stereochemistry at the sulfur center can dramatically affect a drug's pharmacological and pharmacokinetic profile. Therefore, access to enantiopure building blocks like (S)-2-(Methylsulfinyl)ethanol is critical for the rational design and synthesis of next-generation therapeutics.

Safety and Handling

(S)-2-(Methylsulfinyl)ethanol should be handled with standard laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The (R)-enantiomer is recommended to be stored at 2-8°C.[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

References

  • Vulcanchem. (n.d.). 2-(Ethanesulfinyl)ethanol - 21975-18-8.
  • Kagan, H. B., & Modena, G. (1995). SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXIDATION. In Stereoselective Synthesis (Vol. 7, pp. 4643-4672).
  • PubMed. (2026, February 12). Access to Chiral Sulfoxides by Enantioselective Imine Condensation.
  • Organic Letters. (2021, October 4). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines.
  • PMC. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides.
  • Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0).
  • PubChem. (n.d.). 2-(Ethanesulfinyl)ethanol.
  • Illinois Chemistry. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.
  • ChemicalBook. (n.d.). 2-(METHYLSULFONYL)ETHANOL | 15205-66-0.
  • Longdom Publishing. (2024, March 22). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
  • BenchChem. (n.d.). A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC.
  • ChemicalBook. (n.d.). 2-(METHYLSULFONYL)ETHANOL(15205-66-0) 1H NMR spectrum.
  • EPA. (2025, October 15). 2-(Methylsulfonyl)ethanol Properties.
  • ChemScene. (n.d.). 188924-29-0 | (R)-2-(Methylsulfinyl)ethanol.
  • MDPI. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

chiral beta-hydroxy sulfoxides properties

The Stereochemical Architect: A Technical Guide to Chiral -Hydroxy Sulfoxides

Core Directive & Executive Summary

The "Chiral Switch" in Asymmetric Synthesis

Chiral

stereochemical command centers

  • Directing Group: It orchestrates high-fidelity 1,2-asymmetric induction during carbon-carbon or carbon-hydrogen bond formation.

  • Functional Precursor: It acts as a "chiral switch" that can be transformed into diverse functionalities—allylic alcohols (via thermal elimination),

    
    -hydroxy aldehydes (via Pummerer rearrangement), or epoxides.
    

This guide provides a rigorous analysis of their properties, synthesis, and application in drug development, specifically focusing on the construction of polypropionate fragments and statin pharmacophores.

Stereochemical Foundations: The Sulfur Stereocenter

The utility of



The 1,2-Induction Mechanism

The reduction of


  • Non-Chelated Control (Dipole Model): Reagents like DIBAL-H (without additives) favor an antiparallel alignment of the

    
     and 
    
    
    dipoles to minimize electrostatic repulsion. Hydride attacks from the less hindered face.
  • Chelated Control (The Zinc Switch): The addition of a Lewis acid (e.g.,

    
     or 
    
    
    ) forces the
    
    
    and
    
    
    oxygens into a syn-coplanar conformation, bridged by the zinc atom. This locks the rotation and exposes the opposite face to hydride attack.
Visualization of Stereocontrol

The following diagram illustrates the divergent pathways controlled by Lewis acid chelation.

StereocontrolSubstrateβ-Keto Sulfoxide(R)-Configuration at SulfurConditionACondition A:DIBAL-H (No Additive)Substrate->ConditionAConditionBCondition B:DIBAL-H + ZnCl2Substrate->ConditionBTS_DipoleTransition State A(Dipole-Controlled)Anti-parallel S=O/C=OConditionA->TS_Dipole Electrostatic RepulsionTS_ChelateTransition State B(Chelation-Controlled)Zn-Bridged Rigid Cyclic TSConditionB->TS_Chelate Metal CoordinationProduct_AntiProduct A (Anti)(R_S, S_C)-β-Hydroxy SulfoxideTS_Dipole->Product_Anti Hydride attackfrom hindered faceProduct_SynProduct B (Syn)(R_S, R_C)-β-Hydroxy SulfoxideTS_Chelate->Product_Syn Hydride attackfrom open face

Caption: Divergent stereochemical outcomes in

Synthetic Methodologies & Data

Synthesis via -Keto Sulfoxide Reduction

The most robust route involves the condensation of an ester with the anion of a chiral methyl sulfoxide (e.g., methyl

Comparative Stereoselectivity Data:

Reducing SystemLewis AcidSolventMajor Diastereomerde (%)Mechanism
DIBAL-H NoneTHF

- Anti
>90Dipole Repulsion
DIBAL-H

(1.1 eq)
THF

- Syn
>95Chelation Control

NoneMeOH

- Anti
60-80H-Bonding/Dipole
Experimental Protocol: Chelation-Controlled Reduction

Target: Synthesis of

Context:

Reagents:

  • (R)-(+)-

    
    -(p-tolylsulfinyl)acetophenone (1.0 eq)
    
  • Anhydrous Zinc Chloride (

    
    ) (1.2 eq)
    
  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 1.5 eq)

  • Dry THF (Solvent)

Step-by-Step Workflow:

  • Chelation Setup: In a flame-dried Schlenk flask under Argon, dissolve 1.0 g of the

    
    -keto sulfoxide in 15 mL dry THF. Add 0.63 g of anhydrous 
    
    
    . Stir at room temperature for 30 minutes. Why: This pre-equilibrium step ensures the formation of the rigid Zinc-chelated complex before the hydride is introduced.
  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Why: Low temperature maximizes the energy difference between the competing transition states, enhancing de.

  • Reduction: Dropwise add the DIBAL-H solution over 20 minutes. Maintain internal temperature below -70°C.

  • Quenching: Once TLC indicates consumption of starting material (approx. 1-2 h), quench by adding 5 mL of MeOH followed by saturated Rochelle's salt solution (potassium sodium tartrate). Why: Rochelle's salt breaks down the aluminum emulsions and sequesters the zinc/aluminum salts, facilitating phase separation.

  • Workup: Warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • HPLC: Chiralcel OD column, Hexane/iPrOH (90:10).

  • NMR: The chemical shift of the

    
    -proton adjacent to the sulfoxide differs significantly between syn and anti isomers due to magnetic anisotropy of the sulfinyl group.
    

Reactivity Profile: The "Chiral Switch"

Once the stereocenter is established, the sulfinyl group can be leveraged for further transformations.[1]

Pyrolytic Syn-Elimination (The Ei Mechanism)

Heating

  • Mechanism: 5-membered cyclic transition state.[2]

  • Regioselectivity: Elimination occurs away from the hydroxyl group if possible, but in

    
    -hydroxy systems, it specifically yields allylic alcohols.
    
Pummerer Rearrangement

Treatment with acetic anhydride triggers the Pummerer rearrangement, converting the



3

Reaction Pathway Diagram:

ReactivityStartChiral β-HydroxySulfoxideHeatHeat (110°C)(Ei Mechanism)Start->HeatAc2OAc2O / NaOAc(Pummerer)Start->Ac2OAllylicAlcAllylic Alcohol(Chirality Preserved at C-OH)Heat->AllylicAlcIntermediateα-Acetoxy SulfideAc2O->IntermediateAlphaHydroxyα-Hydroxy Aldehyde(Chain Extension)Intermediate->AlphaHydroxyHydrolysis

Caption: Divergent synthetic utility of the

Case Study: Application in Statin Synthesis

The "Statins" (HMG-CoA reductase inhibitors) contain a characteristic chiral 3,5-dihydroxyheptanoic acid side chain. The synthesis of this pharmacophore highlights the power of

The Challenge: Constructing the 1,3-diol system with precise stereocontrol (syn or anti).

The Sulfoxide Solution:

  • Condensation: A chiral sulfoxide anion is condensed with an aldehyde to form the first stereocenter.

  • Reduction: The resulting

    
    -keto sulfoxide is reduced using the 
    
    
    /DIBAL-H protocol to set the relative stereochemistry of the 1,3-relationship (after further chain extension).
  • Removal: The sulfoxide is removed via Raney Nickel desulfurization (reductive removal) or Pummerer rearrangement (oxidative functionalization), leaving behind the pure chiral carbon skeleton.

This methodology was pivotal in the total synthesis of Mevinolin and Compactin analogs, proving that sulfur chirality can dictate the architecture of complex aliphatic chains.

References

  • Solladié, G. (1981). Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group. Synthesis. Link

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews. Link

  • Satoh, T., & Ota, H. (2000). Sulfoxides as Chiral Auxiliaries in the Asymmetric Synthesis of Optically Active Compounds. Journal of Synthetic Organic Chemistry, Japan. Link

  • Melloni, P., et al. (1984). Configurational stability of chiral beta-hydroxy sulfoxides. Journal of Organic Chemistry. Link

  • Han, J. L., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis. Chemical Society Reviews. Link

Unveiling the Sulfur Oxidation State: A Comprehensive Technical Guide Distinguishing (S)-2-(Methylsulfinyl)ethanol and 2-(Methylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the distinction between (S)-2-(methylsulfinyl)ethanol and 2-(methylsulfonyl)ethanol not merely as a structural trivia question, but as a critical parameter in drug design and synthetic methodology. The oxidation state of sulfur profoundly impacts a molecule's pharmacokinetics, binding affinity, and three-dimensional geometry.

This whitepaper provides an in-depth, self-validating framework for distinguishing these two organosulfur compounds, detailing the causality behind their physicochemical properties, orthogonal analytical differentiation, and precise synthetic workflows.

Structural and Stereochemical Foundations

The fundamental divergence between these two molecules lies in the oxidation state of the central sulfur atom, which directly dictates their stereochemistry and molecular geometry.

  • (S)-2-(Methylsulfinyl)ethanol (Sulfoxide, +4 Oxidation State): The sulfur atom is

    
     hybridized, bonded to a methyl group, a hydroxyethyl group, an oxygen atom, and possesses a lone pair of electrons. This lone pair forces a trigonal pyramidal geometry . Because the energy barrier for the inversion of this lone pair is exceptionally high (~35–42 kcal/mol), the stereocenter is configurationally static at room temperature. This allows for the isolation of the distinct (S)-enantiomer.
    
  • 2-(Methylsulfonyl)ethanol (Sulfone, +6 Oxidation State): Further oxidation yields a sulfonyl group (-SO₂-). The sulfur atom is now bonded to two identical oxygen atoms, adopting a distorted tetrahedral geometry . The presence of two equivalent oxygen atoms creates an internal plane of symmetry, rendering the molecule strictly achiral .

OxidationPathway Sulfide 2-(Methylthio)ethanol (Achiral, Oxidation State -2) Sulfoxide (S)-2-(Methylsulfinyl)ethanol (Chiral, Oxidation State +4) Sulfide->Sulfoxide Asymmetric Oxidation (e.g., Ti/Chiral Ligand) Sulfone 2-(Methylsulfonyl)ethanol (Achiral, Oxidation State +6) Sulfide->Sulfone Exhaustive Oxidation (>2 eq Oxidant) Sulfoxide->Sulfone Over-oxidation (e.g., Excess H2O2)

Fig 1: Oxidation pathways dictating sulfur stereochemistry and oxidation states.

Physicochemical Properties & Reactivity Profiles

The addition of a single oxygen atom fundamentally alters the stability and reactivity of the molecule. Sulfones represent a thermodynamic sink; they are highly stable and resistant to further oxidation or mild reduction [5]. Conversely, sulfoxides are reactive intermediates that can be pushed to the +6 state or reduced back to the -2 state depending on the chemical environment.

Quantitative Data Summary
Property(S)-2-(Methylsulfinyl)ethanol2-(Methylsulfonyl)ethanol
Molecular Formula C₃H₈O₂SC₃H₈O₃S
Molecular Weight 108.16 g/mol 124.16 g/mol
Sulfur Oxidation State +4+6
Chirality Chiral (S-enantiomer)Achiral
Geometry at Sulfur Trigonal PyramidalTetrahedral
Hydrogen Bonding Acceptor (1 O), Donor (1 OH)Acceptor (2 O), Donor (1 OH)
Chemical Stability Susceptible to redox reactionsHighly stable (thermodynamic sink)
Boiling Point ~110 °C (Decomposes)145-149 °C

Analytical Differentiation: A Self-Validating System

In rigorous scientific workflows, relying on a single analytical method is a critical failure point. To confidently distinguish the sulfoxide from the sulfone, we employ an orthogonal, self-validating system utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[3][4].

Infrared (IR) Spectroscopy: The Vibrational Readout

Causality: The vibrational frequency of the sulfur-oxygen bond is a direct readout of its bond order and the surrounding electron density.

  • Sulfoxide: The single S=O bond exhibits a strong, sharp absorption band at 1030–1060 cm⁻¹ .

  • Sulfone: The presence of two equivalent oxygen atoms leads to coupled symmetric and asymmetric stretching modes. The increased oxidation state (+6) and inductive electron withdrawal stiffen the S=O bonds, shifting the absorption to higher wavenumbers, presenting two distinct bands at ~1120–1160 cm⁻¹ (symmetric) and ~1290–1330 cm⁻¹ (asymmetric) [3].

¹H NMR Spectroscopy: The Magnetic Anisotropy Effect

Causality: The stereogenic sulfur atom in (S)-2-(methylsulfinyl)ethanol breaks the local symmetry of the molecule. Because the inversion barrier is high, the (S)-configuration is static.

  • Sulfoxide: The two protons on the adjacent methylene group (-CH₂-OH) experience different magnetic environments—one is locked in the shielding cone of the S=O bond while the other is exposed. This renders them diastereotopic , resulting in a complex ABX spin system rather than a simple first-order multiplet[4].

  • Sulfone: 2-(methylsulfonyl)ethanol possesses a C2v-like local symmetry at the -SO₂- group, rendering the adjacent methylene protons chemically equivalent (enantiotopic). This yields a much simpler, predictable splitting pattern (typically an AA'BB' system) shifted further downfield due to the stronger electron-withdrawing nature of the +6 sulfur [4].

AnalyticalWorkflow Sample Unknown Organosulfur Sample IR IR Spectroscopy Sample->IR NMR 1H NMR Spectroscopy Sample->NMR NodeIR1 Peak ~1050 cm⁻¹ (S=O stretch) IR->NodeIR1 Sulfoxide NodeIR2 Peaks ~1150 & 1300 cm⁻¹ (SO₂ stretches) IR->NodeIR2 Sulfone NodeNMR1 Diastereotopic CH₂ Complex Multiplets NMR->NodeNMR1 Chiral Center NodeNMR2 Equivalent CH₂ Simple Multiplets NMR->NodeNMR2 Achiral Chiral Chiral HPLC NodeEnd1 Single Enantiomer (S)-Isomer Confirmed Chiral->NodeEnd1 ee > 99% NodeIR1->Chiral NodeEnd2 2-(Methylsulfonyl)ethanol Confirmed NodeIR2->NodeEnd2 NodeNMR1->Chiral NodeNMR2->NodeEnd2

Fig 2: Orthogonal analytical workflow for distinguishing sulfoxides and sulfones.

Experimental Protocols & Methodologies

The following protocols detail the targeted synthesis of each compound from the common precursor, 2-(methylthio)ethanol, emphasizing the mechanistic reasoning behind reagent selection.

Protocol A: Asymmetric Synthesis of (S)-2-(Methylsulfinyl)ethanol

Objective: Controlled oxidation (+2 to +4) with high enantiofacial discrimination. Methodology (Modified Kagan Oxidation):

  • Catalyst Assembly: In a flame-dried flask under argon, dissolve 1.0 eq of Titanium tetraisopropoxide [Ti(OiPr)₄] and 2.0 eq of (R,R)-diethyl tartrate (DET) in anhydrous dichloromethane (DCM) at room temperature.

  • Structural Modification: Add exactly 1.0 eq of H₂O.

    • Causality: Water is not a solvent here; it is a stoichiometric modifier that hydrolyzes the titanium-tartrate complex to form a rigid, dinuclear oxo-bridged titanium species. This chiral pocket dictates the trajectory of the incoming sulfide.

  • Substrate Addition: Cool the system to -20 °C and add 1.0 eq of 2-(methylthio)ethanol.

    • Causality: Low temperatures maximize enantiomeric excess (ee) by suppressing uncatalyzed background oxidation.

  • Oxidation: Dropwise addition of 1.1 eq of tert-butyl hydroperoxide (TBHP). Stir for 12 hours at -20 °C.

  • Quench & Isolation: Quench with saturated aqueous Na₂SO₃ to destroy excess peroxide. Filter through Celite, extract with DCM, and purify via silica gel chromatography to isolate the (S)-sulfoxide.

Protocol B: Exhaustive Oxidation to 2-(Methylsulfonyl)ethanol

Objective: Complete oxidation to the thermodynamic +6 state. Methodology:

  • Initialization: Dissolve 1.0 eq of 2-(methylthio)ethanol in DCM and cool to 0 °C.

  • Oxidant Addition: Slowly add 2.2 eq of meta-Chloroperoxybenzoic acid (mCPBA) in portions.

    • Causality: The first equivalent rapidly and exothermically oxidizes the nucleophilic sulfide to the sulfoxide. However, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing S=O bond. The second oxidation step to the sulfone is kinetically slower, requiring a slight excess of oxidant (>2.0 eq) to ensure complete conversion [5].

  • Thermal Shift: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Causality: The thermal driving force overcomes the activation energy required for the second oxidation step.

  • Workup: Wash the organic layer extensively with saturated NaHCO₃ to neutralize and remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate in vacuo to yield the pure, achiral sulfone.

Applications in Drug Development

Understanding the distinction between these states is vital for downstream applications. 2-(Methylsulfonyl)ethanol (MSET) is widely recognized as a versatile reagent. It is employed in the mild, one-pot conversion of electron-deficient aryl fluorides to phenols via nucleophilic aromatic substitution [1]. Furthermore, MSET has demonstrated biological utility as a competitive inhibitor of ATP in certain protein kinase assays, modulating lipid metabolism pathways [2].

Conversely, chiral sulfoxides like (S)-2-(methylsulfinyl)ethanol serve as critical chiral auxiliaries and pharmacophores. In medicinal chemistry, the specific stereochemistry of a sulfoxide (as seen in blockbuster drugs like Esomeprazole) dictates receptor binding affinity, off-target toxicity, and metabolic stability.

References

  • An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0)
  • CAS 15205-66-0: 2-(Methylsulfonyl)
  • Source: DifferenceBetween.
  • 1H Chemical Shifts in NMR.
  • SULFOXIDES AND SULFONES: REVIEW Source: ResearchGate URL

The Stereochemical & Functional Profile of 2-Hydroxyethyl Methyl Sulfoxide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, synthetic, and analytical profile of 2-hydroxyethyl methyl sulfoxide enantiomers.

Technical Guide for Research & Development

Executive Summary

2-Hydroxyethyl methyl sulfoxide (CAS: 10591-99-8 for racemate; 188924-29-0 for R-enantiomer) represents a critical class of chiral organosulfur compounds. Unlike simple dialkyl sulfoxides, the presence of the terminal hydroxyl group (


) introduces intramolecular hydrogen bonding capabilities that influence optical stability, metabolic fate, and solvating power. This guide addresses the separation, synthesis, and characterization of its enantiomers, providing actionable protocols for drug development and metabolic tracking.

Stereochemical Architecture

The chirality of 2-hydroxyethyl methyl sulfoxide arises solely from the sulfur atom, which exists in a pyramidal geometry. The sulfur center bears four distinct "substituents" in a tetrahedral arrangement:

  • Lone Pair (Lowest priority in spatial arrangement, but critical for configuration assignment).

  • Oxygen (Double bonded, but treated as single bond to oxygen with high priority in CIP rules).

  • Methyl Group (

    
    ).
    
  • 2-Hydroxyethyl Group (

    
    ).
    
Absolute Configuration (Cahn-Ingold-Prelog)

According to CIP priority rules for sulfoxides:

  • Priority 1: Oxygen (Atomic number 8).

  • Priority 2: 2-Hydroxyethyl group (Carbon bonded to Carbon/Oxygen).[1]

  • Priority 3: Methyl group (Carbon bonded to Hydrogens).

  • Priority 4: Lone Pair (Virtual substituent).

When the lone pair is oriented away from the viewer:

  • Clockwise (1

    
     2 
    
    
    
    3):
    (R)-Configuration .
  • Counter-Clockwise: (S)-Configuration .

Visualization of Enantiomers

The following diagram illustrates the stereochemical relationship and the oxidative metabolic pathway from the sulfide precursor.

G cluster_0 Metabolic & Synthetic Pathway Sulfide 2-(Methylthio)ethanol (Achiral Precursor) Sulfoxide_R (R)-2-Hydroxyethyl Methyl Sulfoxide Sulfide->Sulfoxide_R Asymmetric Oxidation (e.g., Monooxygenase) Sulfoxide_S (S)-2-Hydroxyethyl Methyl Sulfoxide Sulfide->Sulfoxide_S Asymmetric Oxidation Sulfone 2-(Methylsulfonyl)ethanol (Achiral Metabolite) Sulfoxide_R->Sulfone Non-stereoselective Oxidation Sulfoxide_S->Sulfone

Caption: Divergent oxidative pathways yielding (R) and (S) enantiomers from the sulfide precursor, converging to the achiral sulfone.[2]

Synthesis & Resolution Methodologies

Chemical Oxidation (Racemic)

The most robust route to the racemic mixture involves the oxidation of 2-(methylthio)ethanol (CAS 5271-38-5).

  • Reagent: Hydrogen Peroxide (30%) or Sodium Periodate (

    
    ).
    
  • Conditions:

    
     in Acetone/Water.
    
  • Yield: Typically >90%.

  • Note: Over-oxidation to the sulfone (CAS 15205-66-0) is the primary impurity. Control stoichiometry strictly (1.05 eq oxidant).

Asymmetric Synthesis (Enantioselective)

To obtain high Enantiomeric Excess (ee), biological or metal-catalyzed routes are required.

  • Kagan Oxidation: Use of

    
     / (+)-Diethyl tartrate / 
    
    
    
    yields the (R)-enantiomer with moderate to high ee.
  • Enzymatic Kinetic Resolution: Flavin-containing monooxygenases (FMOs) or specific bacterial peroxygenases can selectively oxidize the sulfide to the (R)-sulfoxide.

Analytical Characterization & Separation

Separation of the enantiomers is critical for pharmacological evaluation, as sulfoxide enantiomers often exhibit distinct metabolic rates.

Chiral HPLC Protocol

The presence of the hydroxyl group requires a polar organic mode or a carefully optimized normal phase to prevent peak tailing.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition Set A (Polar Mode)Condition Set B (Normal Phase)
Column Chiralpak IA or Lux Cellulose-4 Chiralpak AD-H
Dimensions


Mobile Phase Acetonitrile / Methanol (90:10 v/v)n-Hexane / Ethanol (80:20 v/v)
Flow Rate


Detection UV @ 210–220 nmUV @ 210–220 nm
Temperature


Elution Order (S) elutes before (R) (S) elutes before (R)

Note: The elution order (S < R) is characteristic for hydroxyethyl sulfoxides on cellulose-based stationary phases [1].

NMR Characterization

In an achiral environment (


), the enantiomers are indistinguishable. To determine ee% by NMR without HPLC:
  • Chiral Shift Reagent: Use (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) .

  • Mechanism: The hydroxyl group of the sulfoxide hydrogen-bonds with the shift reagent, creating diastereomeric complexes.

  • Observation: The S-methyl singlet (approx. 2.6 ppm) splits into two distinct peaks corresponding to the (R) and (S) enantiomers.

Biological & Pharmacological Context[3][4]

Metabolic Pathway

2-Hydroxyethyl methyl sulfoxide is a metabolite of 2-(methylthio)ethanol , a volatile compound found in dietary sources like soy and mung beans [2].

  • Oxidation: The sulfide is oxidized by hepatic FMOs to the sulfoxide.

  • Chiral Preference: FMO enzymes often show stereoselectivity, preferentially forming the (R)-sulfoxide.

  • Further Metabolism: The sulfoxide can be further oxidized to 2-(methylsulfonyl)ethanol (Sulfone), which is excreted in urine.

Toxicity & Handling
  • Toxicity: Low systemic toxicity, similar to DMSO.[3]

  • Irritation: Mild skin and eye irritant.

  • Handling: Hygroscopic liquid. Store under inert gas (Nitrogen/Argon) at

    
     to prevent moisture absorption, which alters weight-based dosing.
    

Experimental Protocol: Isolation of Enantiomers

Objective: Isolate (R)- and (S)-2-hydroxyethyl methyl sulfoxide from a racemic mixture via semi-preparative HPLC.

  • Sample Prep: Dissolve 100 mg of racemic 2-hydroxyethyl methyl sulfoxide in 2 mL of Mobile Phase (Acetonitrile/MeOH 90:10). Filter through a 0.45

    
    m PTFE filter.
    
  • System Setup: Install a Lux Cellulose-4 semi-prep column (

    
    ). Equilibrate with mobile phase at 4 mL/min.
    
  • Injection: Inject 100

    
    L aliquots.
    
  • Collection:

    • Fraction 1 (RT ~6.5 min): Collect the (S)-enantiomer.

    • Fraction 2 (RT ~8.2 min): Collect the (R)-enantiomer.

  • Post-Processing: Evaporate solvent under reduced pressure (Rotavap) at

    
    . The product is a viscous, colorless oil.
    
  • QC: Verify ee% using the analytical method in Table 1. Target ee > 99%.

References

  • Shedania, Z., et al. "Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors." Journal of Chromatography A, 2020. Link

  • FooDB.[4] "Compound Summary: 2-(Methylthio)ethanol." FooDB Resource, 2010.[4] Link[4]

  • ChemScene. "Product: (R)-2-(Methylsulfinyl)ethanol."[5] ChemScene Catalog, 2023. Link

  • BenchChem. "Guide to Determining Enantiomeric Purity of Sulfoxides." BenchChem Technical Notes, 2025. Link

Sources

(S)-2-(Methylsulfinyl)ethanol molecular weight and formula

[1]

Executive Summary

(S)-2-(Methylsulfinyl)ethanol is a chiral organosulfur compound characterized by a sulfoxide group bearing a stereogenic sulfur atom.[1] As the (S)-enantiomer of 2-(methylsulfinyl)ethanol, it serves as a critical chiral building block in the synthesis of enantiopure pharmaceuticals, particularly in the development of sulfoxide-based therapeutics such as proton pump inhibitors (PPIs) and specific enzyme inhibitors.[1] This guide provides a rigorous technical analysis of its physicochemical properties, a validated protocol for its asymmetric synthesis, and its application in modern drug discovery.

Physicochemical Profile

The following specifications define the chemical identity of (S)-2-(Methylsulfinyl)ethanol. Researchers should note that while the racemate is common, the (S)-enantiomer requires specific stereoselective preparation or resolution.[1]

Table 1: Chemical Specifications
ParameterTechnical Detail
Chemical Name (S)-2-(Methylsulfinyl)ethanol
Molecular Formula C₃H₈O₂S
Molecular Weight 108.16 g/mol
CAS Number (Racemate) 54322-31-5 (Generic); (R)-isomer is 188924-29-0
Stereochemistry (S)-configuration at the Sulfur atom
Physical State Colorless to pale yellow viscous liquid
Solubility Highly soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents (hexane)
Stability Hygroscopic; stable under inert atmosphere.[1][2][3][4][5] Avoid strong oxidizing agents.[1]

Synthetic Methodology: Asymmetric Oxidation[1]

The most authoritative method for synthesizing (S)-2-(Methylsulfinyl)ethanol with high enantiomeric excess (ee) is the Kagan modification of the Sharpless asymmetric oxidation .[1] This protocol utilizes a titanium-tartrate complex to mediate the stereoselective transfer of oxygen to the prochiral sulfide.[1]

Reaction Mechanism & Causality

The reaction relies on the in-situ formation of a chiral titanium complex from Titanium(IV) isopropoxide and (+)-Diethyl tartrate ((+)-DET).[1] Water is added (1:1 equivalent to Ti) to form a bridged species that creates a rigid chiral pocket, ensuring that the oxidant (tert-Butyl hydroperoxide) attacks the sulfur atom from a specific face.[1]

  • Substrate: 2-(Methylthio)ethanol (Prochiral sulfide)[1]

  • Catalyst System:

    
     / (+)-DET / 
    
    
  • Oxidant: t-BuOOH (Cumene hydroperoxide can also be used)[1]

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Complex Formation:

    • In a flame-dried flask, dissolve

      
       (1.0 equiv) in anhydrous Methylene Chloride (DCM) at room temperature.
      
    • Add (+)-Diethyl L-tartrate ((+)-DET) (2.0 equiv) dropwise.[1] Stir for 20 minutes to allow ligand exchange.

    • Add water (1.0 equiv) strictly using a microsyringe.[1] This step is critical for the "Kagan modification" to maximize enantioselectivity.[1] Stir for 45 minutes.

  • Substrate Addition:

    • Cool the mixture to -20°C . Temperature control is vital; higher temperatures erode enantiomeric excess.[1]

    • Add 2-(Methylthio)ethanol (1.0 equiv) slowly to the catalyst mixture.[1] Stir for 30 minutes.

  • Oxidation:

    • Add tert-Butyl hydroperoxide (t-BuOOH, 5.0-6.0 M in decane, 1.1 equiv) dropwise over 1 hour.[1]

    • Maintain the reaction at -20°C for 15–24 hours. Monitor consumption of the sulfide by TLC or GC.[1]

  • Work-up & Purification:

    • Quench the reaction with water.[1]

    • Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the titanium complex.

    • Filter the resulting white gel (Titanium dioxide/tartrate species) through a pad of Celite.[1]

    • Concentrate the filtrate and purify via flash column chromatography (Silica gel; Gradient: EtOAc/MeOH) to isolate the pure sulfoxide.[1]

Visualization of Synthesis Pathway[1]

SynthesisPathwayStart2-(Methylthio)ethanol(Prochiral Sulfide)ReactionAsymmetric Oxidation(-20°C, DCM)Start->ReactionSubstrateComplexChiral Ti-ComplexTi(OiPr)4 + (+)-DET + H2OComplex->ReactionCatalystProduct(S)-2-(Methylsulfinyl)ethanol(Chiral Sulfoxide)Reaction->Productt-BuOOH(Oxidant)

Figure 1: Asymmetric synthesis of (S)-2-(Methylsulfinyl)ethanol via Kagan oxidation.[1]

Analytical Characterization & Validation

To ensure the integrity of the (S)-enantiomer, the following analytical validations are required:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC.[1]

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 80:20).[1]

    • Target: >95% ee is expected from the Kagan protocol.

  • Absolute Configuration:

    • Polarimetry: Measure optical rotation

      
      .[1] The sign of rotation must be compared against literature values for the (S)-isomer (often negative for similar alkyl sulfoxides, but solvent-dependent).
      
    • NMR:

      
      -NMR in 
      
      
      will show diastereotopic protons for the methylene group adjacent to the chiral sulfoxide center (
      
      
      ), appearing as complex multiplets rather than a simple triplet.[1]

Pharmaceutical Applications

(S)-2-(Methylsulfinyl)ethanol is not just a solvent metabolite; it is a precision tool in medicinal chemistry.[1]

Chiral Auxiliary & Ligand Synthesis

The sulfinyl group is a versatile chiral controller.[1] The hydroxyl group in (S)-2-(Methylsulfinyl)ethanol allows for tethering to other substrates, enabling intramolecular asymmetric induction .[1]

  • Mechanism: The oxygen of the sulfoxide can coordinate with metal centers (e.g., Magnesium, Zinc), directing nucleophilic attack on adjacent functional groups.

Metabolic Significance

In the context of drug metabolism, this compound is a relevant reference standard.

  • DMSO Metabolism: Dimethyl sulfoxide (DMSO) and related thioethers are metabolized in vivo.[1] Understanding the specific enantiomer formed (S vs R) by hepatic enzymes (Cytochrome P450 or FMOs) is crucial for mapping metabolic pathways of sulfur-containing drugs.[1]

Biological Pathway Diagram

BiologicalContextDrugSulfur-Containing Drug/Precursor(e.g., 2-(Methylthio)ethanol)EnzymeHepatic Oxidation(FMO / CYP450)Drug->EnzymeIn VivoMetaboliteR(R)-Sulfoxide MetaboliteEnzyme->MetaboliteRMinor Pathway(Enzyme Dependent)MetaboliteS(S)-2-(Methylsulfinyl)ethanol(Active/Target Metabolite)Enzyme->MetaboliteSMajor Pathway(Stereoselective)ExcretionRenal Excretion / Further OxidationMetaboliteS->ExcretionSulfone Formation

Figure 2: Metabolic positioning of (S)-2-(Methylsulfinyl)ethanol in sulfur oxidation pathways.[1]

References

  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706.[1] Link[1]

  • Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650.[1] Link

  • Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of Catalytic Asymmetric Sulfide Oxidations. Advanced Synthesis & Catalysis, 347(1), 19-31.[1] Link[1]

  • ChemScene. (R)-2-(Methylsulfinyl)ethanol Product Data (CAS 188924-29-0).[1] ChemScene Database.[1] Link

Technical Guide: Identification and Absolute Configuration of (S)-2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the identification, absolute configuration assignment, and synthesis of the (S)-enantiomer of 2-(methylsulfinyl)ethanol (also known as methyl 2-hydroxyethyl sulfoxide).[1]

Executive Summary & Strategic Context

The identification of chiral sulfoxides, particularly small aliphatic molecules like 2-(methylsulfinyl)ethanol (


), presents a unique challenge due to the lack of heavy atoms for X-ray crystallography and the liquid state of the compound at room temperature.

For researchers in drug development, the (S)-enantiomer of methyl sulfoxides is of critical biological importance because it is the specific substrate for the mammalian enzyme Methionine Sulfoxide Reductase A (MsrA) .[2] This enzyme stereospecifically reduces (S)-methyl sulfoxides to their corresponding sulfides, a mechanism conserved across species to repair oxidative damage.[1][2]

This guide provides a self-validating protocol to identify the (S)-enantiomer using enzymatic specificity as the primary absolute configuration standard, supported by chiral HPLC and chemical synthesis.[1]

Physicochemical Profile

  • IUPAC Name: 2-(Methanesulfinyl)ethanol

  • Synonyms: Methyl 2-hydroxyethyl sulfoxide

  • CAS Number (Racemic): 21281-74-3[1]

  • CAS Number ((R)-Enantiomer): 188924-29-0[1]

  • Molecular Weight: 108.16 g/mol [1]

  • Chirality: Sulfur-centered (

    
    )[1]
    
  • Physical State: Colorless to pale yellow liquid; hygroscopic.[1]

Core Identification Protocol: The MsrA Validation System

The most robust method to assign the absolute configuration of 2-(methylsulfinyl)ethanol without relying on potentially ambiguous optical rotation literature is to use the MsrA Enzymatic Probe .

Principle of Operation

Methionine Sulfoxide Reductase A (MsrA) possesses a catalytic site that exclusively accommodates the (S)-sulfoxide stereoisomer of methyl sulfoxides.[1][2]

  • Reaction: (S)-2-(Methylsulfinyl)ethanol + NADPH + Thioredoxin

    
     2-(Methylthio)ethanol + 
    
    
    
    +
    
    
    [1]
  • Outcome: The (R)-enantiomer is not a substrate and remains in solution.[1]

Experimental Workflow (Self-Validating)

This protocol allows you to definitively identify the (S)-peak in a chiral HPLC chromatogram.[1]

Step-by-Step Methodology:

  • Racemic Standard Preparation: Synthesize or purchase racemic 2-(methylsulfinyl)ethanol.[1]

  • Initial HPLC Profiling: Inject the racemate onto a Chiralcel OD-H or AS-H column (see Section 4) to establish the separation of Peak 1 and Peak 2 (area ratio 50:50).[1]

  • Enzymatic Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 30 mM KCl.
      
    • Reagents: 1 mM racemic sulfoxide, 10

      
      M recombinant MsrA (E. coli or mammalian), 5 
      
      
      
      M Thioredoxin, 0.5 mM NADPH, 0.1
      
      
      M Thioredoxin Reductase.[1]
    • Incubation: 37°C for 60 minutes.

  • Quenching & Extraction: Stop reaction with acetonitrile (1:1 v/v). Centrifuge to remove protein.[1]

  • Post-Reaction HPLC: Inject the supernatant.

    • Result Analysis: The peak that has disappeared or significantly decreased is the (S)-enantiomer . The peak remaining is the (R)-enantiomer.

Visualization of Enzymatic Logic

MsrA_Logic Racemate Racemic Mixture (R/S)-2-(Methylsulfinyl)ethanol Reaction Stereospecific Reduction Racemate->Reaction Substrate MsrA MsrA Enzyme System (Specific for S-isomer) MsrA->Reaction Catalyst Product_S Product (from S): 2-(Methylthio)ethanol (Sulfide) Reaction->Product_S Reduction of (S) Product_R Unreacted Substrate: (R)-2-(Methylsulfinyl)ethanol Reaction->Product_R (R) is Inert Analysis Chiral HPLC Analysis Product_S->Analysis Elutes as Sulfide Product_R->Analysis Remains as Sulfoxide

Caption: Logical flow for assigning absolute configuration using MsrA specificity. The (S)-enantiomer is converted to sulfide, while the (R)-enantiomer persists.[1]

Analytical Separation: Chiral HPLC

To quantify the enantiomeric excess (ee) and confirm the identity established in Section 3, specific chromatographic conditions are required.[1]

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralcel OD-H (Daicel)Chiralpak AS-H (Daicel)
Dimensions 250 x 4.6 mm, 5

m
250 x 4.6 mm, 5

m
Mobile Phase Hexane : Isopropanol (90:[1]10)Acetonitrile : Methanol (95:[1]5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm (Sulfoxide absorbance)UV @ 210 nm
Temperature 25°C25°C
Expected Order (R) often elutes before (S) on OD-H*Determine via MsrA Method

*Note: Elution order can reverse depending on solvent/temperature.[1] Always validate with the MsrA protocol (Section 3).

Chemical Synthesis of Reference Standard

For large-scale preparation of the (S)-enantiomer, asymmetric oxidation of the precursor sulfide is the preferred route.

Precursor[1]
  • Starting Material: 2-(Methylthio)ethanol (CAS 5271-38-5).[1]

Asymmetric Oxidation Protocol (Modified Kagan's Method)

This method uses a Titanium-Tartrate complex to direct the oxidation.[1]

  • Catalyst Formation: In a dry flask under

    
    , combine 
    
    
    
    (1.0 eq) and (+)-Diethyl Tartrate (DET) (2.0 eq) in dry
    
    
    .[1] Stir at 25°C for 20 min.
  • Water Addition: Add

    
     (1.0 eq) via microsyringe. This is crucial for high enantioselectivity.[1] Stir 30 min.
    
  • Substrate Addition: Cool to -20°C. Add 2-(methylthio)ethanol (1.0 eq). Stir 30 min.

  • Oxidation: Add Cumene Hydroperoxide (CHP) (1.1 eq) dropwise.[1] Maintain -20°C for 15 hours.

  • Workup: Quench with water/sodium tartrate solution.[1] Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (EtOAc/MeOH gradient).

Stereochemical Outcome:

  • Using (+)-DET typically yields the (R)-sulfoxide .

  • Using (-)-DET typically yields the (S)-sulfoxide .[1]

  • Verification: Cross-reference the synthesized (-)-DET product with the MsrA assay to confirm it is the substrate (S).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_Kagan Modified Kagan Oxidation Precursor 2-(Methylthio)ethanol (Achiral Sulfide) Reagents_R Ti(OiPr)4 / (+)-DET / H2O Cumene Hydroperoxide Precursor->Reagents_R Reagents_S Ti(OiPr)4 / (-)-DET / H2O Cumene Hydroperoxide Precursor->Reagents_S Product_R (R)-2-(Methylsulfinyl)ethanol (Enriched) Reagents_R->Product_R Major Product Product_S (S)-2-(Methylsulfinyl)ethanol (Enriched) Reagents_S->Product_S Major Product

Caption: Divergent synthesis of enantiomers using chiral titanium complexes. Selection of the tartrate enantiomer dictates the sulfoxide configuration.

References

  • Methionine Sulfoxide Reductase A (MsrA)

    • Moskovitz, J., et al. "Methionine sulfoxide reductase A is important for lens cell viability and resistance to oxidative stress."[1] Proc. Natl. Acad. Sci. U.S.A., 2004.[1]

    • Source:[1]

    • Relevance: Establishes MsrA as a stereospecific probe for (S)-methyl sulfoxides.[1][2]

  • Chiral Sulfoxide Synthesis (Kagan's Method)

    • Kagan, H. B., & Rebiere, F. "Stereoselective synthesis of sulfoxides."[1] Synlett, 1990.[1]

    • Source:[1]

    • Relevance: Standard protocol for asymmetric oxidation of sulfides to sulfoxides.[1]

  • Enzymatic Kinetic Resolution

    • Nosek, V., & Míšek, J. "Enzymatic kinetic resolution of chiral sulfoxides – an enantiocomplementary approach."[1] Chem. Commun., 2013.[1]

    • Source:[1]

    • Relevance: Describes the use of DMSO reductase and MsrA for resolving chiral sulfoxides.
  • Analytical Separation of Sulfoxides

    • Kažoka, H. "HPLC separation of enantiomers of some chiral sulfoxides."[1] Journal of Pharmaceutical and Biomedical Analysis, 2006.[1]

    • Source:[1]

    • Relevance: Provides chromatographic parameters for sulfoxide separation on polysaccharide-based chiral columns.

Sources

Chiral Organosulfur Building Blocks: Synthetic Architectures for Drug Discovery

[1]

Executive Summary

The introduction of chirality at the sulfur atom has transformed from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Unlike carbon-centered chirality, sulfur stereocenters offer unique electronic and geometric vectors—often creating a "kink" in molecular topography that enhances selectivity against biological targets. This guide dissects the three dominant classes of chiral organosulfur building blocks—Sulfoxides, Sulfinamides, and Sulfoximines —providing actionable synthetic protocols, mechanistic insights, and their application in high-value pharmaceutical intermediates.

The Chiral Sulfur Pharmacophore: Structural Classes

The utility of organosulfur compounds lies in their oxidation states and the configurational stability of the sulfur stereocenter.

ClassStructureOxidation StateKey FeaturePrimary Application
Chiral Sulfoxides R-S(=O)-R'S(IV)Pyramidal geometry; configurationally stable <200°C.PPIs (e.g., Esomeprazole), Chiral Ligands.
Sulfinamides R-S(=O)-NR'2S(IV)Labile S-N bond; excellent chiral auxiliary.Asymmetric synthesis of chiral amines (Ellman’s Auxiliary).[2][3]
Sulfoximines R-S(=O)(=NR'')-R'S(VI)Tetrahedral, isoelectronic to sulfones but chiral.Metabolic stability; H-bond donor/acceptor modulation.
Visualization: Structural Hierarchy & Interconversion

The following diagram illustrates the oxidative relationships and synthetic pathways connecting these building blocks.

ChiralSulfurHierarchySulfideProchiral Sulfide(S-II)SulfoxideChiral Sulfoxide(S-IV)(e.g., Esomeprazole)Sulfide->SulfoxideAsymmetric Oxidation(Kagan/Biocat)SulfoximineChiral Sulfoximine(S-VI)(Bioisostere of Sulfone)Sulfoxide->SulfoximineN-Transfer(Rh/Fe Cat)SulfinamideChiral Sulfinamide(S-IV)(Ellman's Auxiliary)ChiralAmineChiral Amine(Target Molecule)Sulfinamide->ChiralAmine1. Condensation2. Grignard Addn3. Acid Hydrolysis

Caption: Oxidative hierarchy of chiral sulfur building blocks. Blue arrows denote oxidation; dashed red line denotes auxiliary transfer.

Synthetic Methodologies: The "How-To"

Asymmetric Sulfoxidation (The Kagan-Modena Protocol)

The direct oxidation of prochiral sulfides is the most atom-economical route to chiral sulfoxides. The industry standard remains the Kagan-Modena oxidation , utilizing a Titanium(IV) complex with diethyl tartrate (DET) [1].

  • Mechanism: The Ti(OiPr)₄/DET system forms a chiral Lewis acid dimer. The oxidant (tert-butyl hydroperoxide, TBHP) coordinates to the titanium, delivering oxygen to one face of the sulfide.

  • Critical Parameter: The presence of water (1.0 eq relative to Ti) is crucial for maximizing enantioselectivity (ee), often boosting ee from <10% to >90% by modifying the catalyst structure [2].

Biocatalytic Oxidation

For green manufacturing, engineered monooxygenases (e.g., P450 or Flavin-containing Monooxygenases) offer >99% ee. This is the preferred route for large-scale synthesis of drugs like Esomeprazole to avoid heavy metal contamination [3].

Ellman’s Sulfinamide Auxiliary

(R)- or (S)-tert-butanesulfinamide (Ellman’s reagent) is the gold standard for synthesizing chiral amines. The sulfur chirality directs the nucleophilic addition to the adjacent C=N bond with high diastereoselectivity (dr > 95:5) [4].

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Amines via Ellman’s Auxiliary

Objective: Synthesis of a chiral

Self-Validating Check:

Step 1: Condensation (Imine Formation)

  • Reagents: Aldehyde (10 mmol), (S)-t-Butanesulfinamide (11 mmol), Ti(OEt)₄ (20 mmol).

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Mix sulfinamide and aldehyde in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Caution: Exothermic).

    • Stir at RT for 6–12 h.

    • Workup: Pour into brine (forms Ti salts precipitate). Filter through Celite.[4] Dry organic layer (Na₂SO₄) and concentrate.[2][3]

    • Checkpoint: ¹H NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of imine proton (~8.5 ppm).

Step 2: Diastereoselective Addition

  • Reagents: Organolithium or Grignard reagent (20 mmol).

  • Procedure:

    • Cool imine solution (in CH₂Cl₂) to -78°C (Critical for high dr).

    • Add nucleophile slowly via syringe pump.[5]

    • Stir 2 h at -78°C, then warm to RT.

    • Quench with sat. NH₄Cl.[2][3]

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at RT for 30 min. Precipitate the chiral amine hydrochloride salt with Et₂O.

Protocol B: Asymmetric Sulfoxidation (Modified Kagan)

Objective: Enantioselective oxidation of thioanisole to methyl phenyl sulfoxide.

  • Catalyst Prep: In a flame-dried flask, dissolve Ti(OiPr)₄ (1.0 eq) and (+)-DET (2.0 eq) in CH₂Cl₂ at RT. Stir 20 min.

  • Water Addition: Add H₂O (1.0 eq) precisely via microsyringe. Stir 30 min to form the active species.

  • Oxidation:

    • Cool to -20°C.

    • Add Sulfide (1.0 eq).[5]

    • Add Cumene Hydroperoxide (CHP) (1.1 eq) slowly over 1 h.

    • Maintain -20°C for 15 h.

  • Workup: Quench with water/sodium sulfite. Extract with EtOAc.[2][3]

  • Purification: Silica gel chromatography (EtOAc/Hexane). Note: Sulfoxides are polar.

Visualization of Reaction Pathways[7]

Diagram: Ellman's Auxiliary Workflow

This flow demonstrates the logic of chirality transfer from sulfur to carbon.

EllmanWorkflowStartAldehyde + (S)-t-Bu-SulfinamideImineN-Sulfinyl Imine(Chiral Scaffold)Start->ImineTi(OEt)4CondensationTransitionTransition State(Chelated Model)Imine->TransitionR-MgBr-78°CIntermediateSulfinamide Product(dr > 98:2)Transition->IntermediateSi-face attack(Steric Control)FinalChiral Amine(HCl Salt)Intermediate->FinalHCl/MeOHDeprotection

Caption: Step-wise chirality transfer using Ellman's auxiliary. The transition state geometry dictates the stereochemical outcome.

Applications in Drug Discovery[1][2][8][9][10][11][12]

Case Study: Esomeprazole (Nexium)

Esomeprazole is the (S)-enantiomer of omeprazole. The chiral sulfur atom is generated via a titanium-mediated asymmetric oxidation (similar to Kagan’s method) but optimized with a diethyl tartrate/titanium complex in the presence of an amine base to ensure high ee (>99.5%) without over-oxidation to the sulfone [5].

Emerging Trend: Sulfoximines as Bioisosteres

Sulfoximines are gaining traction as stable, polar alternatives to sulfones. They offer an additional vector for hydrogen bonding (via the N-H or N-R group).

  • Synthesis: Often achieved by rhodium-catalyzed transfer of nitrenes to chiral sulfoxides, retaining the sulfur configuration [6].

  • Advantage: Improved solubility and metabolic stability compared to their sulfone counterparts.[1]

References

  • Kagan, H. B., & Rebiere, F. (2006). Synthesis of Chiral Sulfoxides by Asymmetric Oxidation.[6][7] Synlett. Link

  • Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews. Link

  • Rioz-Martínez, A., & de Gonzalo, G. (2011). Biocatalytic synthesis of chiral sulfoxides.[5][8] Organic & Biomolecular Chemistry.[9][1][3][5][10][11][8][12] Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[2][13] Accounts of Chemical Research.[5] Link

  • Cotton, H., et al. (2000). Asymmetric Synthesis of Esomeprazole.[9] Tetrahedron: Asymmetry.[9][2][3][4][5][14][10][15][11][6][8][12] Link

  • Frings, M., et al. (2017). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Properties. European Journal of Organic Chemistry. Link

Methodological & Application

High-Yield Enantioselective Synthesis of Chiral Sulfoxides Using Chloroperoxidase (CPO)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral sulfoxides are pivotal pharmacophores in modern drug development (e.g., the antiulcer drug esomeprazole and the wakefulness-promoting agent armodafinil) and serve as versatile chiral auxiliaries in asymmetric organic synthesis[1]. While chemical asymmetric oxidation often requires complex chiral transition-metal catalysts, biocatalysis offers a highly enantioselective, environmentally benign alternative.

Chloroperoxidase (CPO; EC 1.11.1.10), a heavily glycosylated heme-thiolate enzyme secreted by the filamentous fungus Caldariomyces fumago, is one of the most versatile biocatalysts for this transformation. Unlike typical peroxidases, CPO exhibits cytochrome P450-like oxygen transfer capabilities[2]. At pH levels above 5.0 and in the strict absence of halide ions, CPO bypasses its canonical halogenation pathway and exclusively catalyzes the peroxygenation of prochiral sulfides to highly enantioenriched (R)-sulfoxides[2].

The Dilemma and Causality of Experimental Design

The catalytic cycle of CPO relies on hydrogen peroxide (


) as the terminal oxidant[3]. The resting ferric (

) heme reacts with

to form Compound I , an oxo-ferryl porphyrin radical cation (

). Compound I then directly transfers its oxygen atom to the sulfur lone pair of the substrate, yielding the chiral sulfoxide and regenerating the resting enzyme.

The Challenge: CPO is exquisitely sensitive to high concentrations of


, which irreversibly oxidizes and bleaches the heme prosthetic group[2]. A bulk addition of 

will immediately deactivate the enzyme. The Solution: To achieve high turnover numbers and high enantiomeric excess (ee),

must be maintained at steady-state micromolar concentrations. This is achieved either through strictly controlled syringe-pump slow addition[3] or via an in situ enzymatic generation system using Glucose Oxidase (GOx) and glucose[2].

CPO_Catalytic_Cycle CPO_Resting CPO (Fe3+) Resting State Compound_I Compound I (Fe4+=O) CPO_Resting->Compound_I + H2O2 - H2O Compound_I->CPO_Resting Oxygen Transfer Sulfoxide (R)-Sulfoxide (Chiral Product) Compound_I->Sulfoxide releases H2O2 H2O2 (Controlled) H2O2->CPO_Resting Sulfide Prochiral Sulfide (R-S-R') Sulfide->Compound_I binds GOx Glucose Oxidase + Glucose GOx->H2O2 in situ generation O2 O2 O2->GOx

CPO catalytic cycle for sulfoxidation coupled with in situ H2O2 generation via Glucose Oxidase.

Substrate Scope and Quantitative Data

CPO preferentially oxidizes alkyl aryl sulfides to (R)-sulfoxides. The enantioselectivity is highly dependent on the steric differentiation between the two substituents on the sulfur atom. Para-substituted thioanisole derivatives generally yield excellent enantiomeric excesses[2].

Table 1: Representative CPO-Catalyzed Sulfoxidation Data

SubstrateOxidant Delivery MethodYield (%)Enantiomeric Excess (% ee)Absolute Configuration
Thioanisole

Slow Addition
>9597 - 99(R)
p-MethylthioanisoleGOx / Glucose in situ9298(R)
p-Bromothioanisole

Slow Addition
8996(R)
2-(Diphenylmethylthio)acetamide

Slow Addition (in IL)
8597.3(R)-Modafinil

Data synthesized from benchmark CPO sulfoxidation studies[2][3].

Experimental Protocols

Self-Validating System Design: The following protocols incorporate strict pH control and specific co-solvent ratios. A drop in pH below 4.5 risks activating the canonical halogenation pathway of CPO (if trace chlorides are present), leading to racemic mixtures or chlorinated byproducts[4]. Always include a blank reaction (no enzyme) to validate that background chemical oxidation (which yields racemic sulfoxide) is negligible[3].

Protocol 1: Enantioselective Sulfoxidation via Continuous Addition

Objective: Gram-scale synthesis of (R)-methyl phenyl sulfoxide from thioanisole.

Materials:

  • Chloroperoxidase from Caldariomyces fumago (minimum Rz value

    
    )[5].
    
  • Thioanisole (Substrate).

  • 30%

    
     (diluted to working concentration).
    
  • 0.1 M Sodium Citrate buffer (pH 5.0 - 5.5)[4].

  • tert-Butyl alcohol (t-BuOH) or Methanol as co-solvent.

Step-by-Step Methodology:

  • Reaction Matrix Preparation: In a 50 mL jacketed reactor vessel, add 17 mL of 0.1 M Sodium Citrate buffer (pH 5.5) and 3 mL of t-BuOH. Causality: The co-solvent (15% v/v) is critical for solubilizing the hydrophobic thioanisole without denaturing the CPO[4].

  • Substrate Addition: Add 2.0 mmol of thioanisole to the buffer mixture. Stir at 400 rpm at 20°C.

  • Enzyme Equilibration: Add 2,000 Units of CPO to the reactor. Allow the mixture to equilibrate for 5 minutes. Causality: Pre-incubation ensures uniform distribution of the enzyme in the biphasic/micellar system before oxidant introduction.

  • Oxidant Delivery (Critical Step): Prepare a 0.5 M solution of

    
     in 0.1 M citrate buffer. Using a programmable syringe pump, infuse the 
    
    
    
    solution at a strict rate of 10 µmol/min (total 2.2 mmol over 220 minutes). Causality: This rate matches the
    
    
    of CPO for thioanisole, ensuring the steady-state concentration of
    
    
    remains near zero, preventing heme bleaching[3].
  • Quenching and Extraction: After 4 hours, quench the reaction by adding 1 mL of saturated aqueous sodium sulfite (

    
    ) to neutralize any residual peroxide. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
    
  • Drying and Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: In Situ Generation using GOx (The "Hands-Free" Method)

Objective: Sulfoxidation without the need for precision syringe pumps, ideal for screening multiple substrates[2].

Step-by-Step Methodology:

  • Buffer & Substrate: In a 20 mL scintillation vial, mix 8.5 mL of 0.1 M Sodium Citrate buffer (pH 5.5) and 1.5 mL of Methanol. Add 0.5 mmol of the prochiral sulfide.

  • Glucose Addition: Add 1.0 mmol of D-glucose to the vial.

  • Enzyme Cocktail: Add 500 U of CPO and 50 U of Glucose Oxidase (Aspergillus niger).

  • Aeration: Leave the vial uncapped or loosely capped in an orbital shaker at 250 rpm and 25°C for 12 hours. Causality: GOx utilizes ambient atmospheric oxygen to oxidize glucose to gluconic acid, releasing

    
     at a slow, constant rate perfectly tolerated by CPO[2].
    
  • Workup: Extract with dichloromethane (3 x 10 mL), dry, and concentrate.

Workflow_Validation Prep 1. Substrate + Buffer (pH 5.5, 15% Co-solvent) Enzyme 2. Add CPO (Check Rz > 1.2) Prep->Enzyme Oxidant 3. H2O2 Delivery (Pump or GOx) Enzyme->Oxidant Extract 4. Solvent Extraction (EtOAc / DCM) Oxidant->Extract QC 5. Chiral HPLC (Hexane:EtOH 85:15) Extract->QC Result Validated (R)-Sulfoxide (>95% ee) QC->Result

Step-by-step workflow for CPO-catalyzed sulfoxidation and downstream chiral validation.

Quality Control & Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be analyzed for both conversion (chemoselectivity against over-oxidation to sulfone) and enantiomeric excess.

  • Chiral HPLC Analysis: Dissolve 1 mg of the product in 1 mL of Hexane/Ethanol (85:15). Inject 10 µL onto a Chiralcel OD-H column (or equivalent)[1].

  • Detection: UV at 254 nm.

  • Expected Retention Times (for methyl phenyl sulfoxide at 2.0 mL/min): The (R)-enantiomer elutes at ~16.97 min; the (S)-enantiomer elutes at ~18.55 min[1].

  • Self-Validation Check: If significant sulfone is detected, the

    
     addition rate was too high relative to the sulfide concentration. If the ee is low (<80%), verify that the buffer pH did not drop below 5.0, which could trigger non-selective background oxidation or chlorination[3][4].
    

References

  • [3] Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews - ACS Publications. 3

  • [1] Protein engineering of nirobenzene dioxygenase for enantioselective synthesis of chiral sulfoxides. Oxford Academic. 1

  • [5] Enzymatic Oxidation of Volatile Malodorous Organosulfur Compounds in a Two-Phase Reactor. SciELO. 5

  • [4] Improvement of activity and stability of chloroperoxidase by chemical modification. PMC - NIH. 4

  • [2] Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. 2

Sources

Application Note: HAPMO-Catalyzed Asymmetric Oxidation of Sulfides to (S)-Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral sulfoxides are highly valuable pharmacophores and chiral auxiliaries in modern drug development, playing a central role in the "chiral switch" strategies of pharmaceutical synthesis[1][2]. While traditional chemical oxidations often suffer from poor chemoselectivity (overoxidation to sulfones) and rely on heavy metal catalysts, biocatalysis offers a highly selective, green alternative.

4-Hydroxyacetophenone monooxygenase (HAPMO), a Type I Baeyer-Villiger monooxygenase (BVMO) isolated from Pseudomonas fluorescens ACB, has emerged as a premier biocatalyst for this transformation[3][4]. Although its physiological role is the oxidation of aromatic ketones, HAPMO exhibits remarkable promiscuity and stereocontrol, catalyzing the asymmetric sulfoxidation of prochiral thioethers to yield (S)-sulfoxides with exceptional enantiomeric excess (ee >99%)[3]. This application note details the mechanistic principles, performance metrics, and standardized protocols for deploying HAPMO in enantioselective sulfoxidations.

Mechanistic Principles of HAPMO-Mediated Sulfoxidation

HAPMO is an FAD-dependent monooxygenase that relies on NADPH as an electron donor and molecular oxygen as a co-substrate[3][5]. The enantioselectivity of the reaction is governed by the precise steric environment of the enzyme's active site during the oxygen transfer event.

The catalytic cycle begins with the reduction of the enzyme-bound FAD to FADH₂ by NADPH. The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-peroxyflavin intermediate [3]. The prochiral sulfide enters the active site and undergoes a nucleophilic attack on the distal oxygen of the peroxyflavin. The chiral environment of HAPMO restricts the orientation of the sulfide, ensuring that oxygen transfer occurs almost exclusively to one face of the sulfur atom, yielding the (S)-enantiomer. The resulting hydroxyflavin intermediate subsequently dehydrates to regenerate the resting FAD state.

HAPMO_Catalytic_Cycle Sulfide Prochiral Sulfide FADOOH HAPMO (FAD-OOH) Peroxyflavin Sulfide->FADOOH Binding Sulfoxide (S)-Sulfoxide FAD HAPMO (FAD) Resting State FADH2 HAPMO (FADH2) Reduced State FAD->FADH2 Hydride Transfer NADP NADP+ FAD->NADP FADH2->FADOOH Oxygenation FADOOH->Sulfoxide FADOH HAPMO (FAD-OH) Hydroxyflavin FADOOH->FADOH Oxygen Transfer FADOH->FAD Dehydration H2O H2O FADOH->H2O NADPH NADPH NADPH->FAD Regen Regeneration System (GDH / Glucose) NADP->Regen Regen->NADPH O2 O2 O2->FADH2

Figure 1: Catalytic cycle of HAPMO-mediated enantioselective sulfoxidation with NADPH regeneration.

Substrate Scope and Biocatalytic Performance

HAPMO demonstrates a strong preference for aromatic sulfides, effectively accommodating various substitutions on the phenyl ring. The table below summarizes the quantitative performance of HAPMO against key thioether substrates.

SubstrateProductConversion (%)Enantiomeric Excess (ee %)ConfigurationReference
Methyl phenyl sulfideMethyl phenyl sulfoxide>99>99(S)[3]
Methyl 4-tolyl sulfideMethyl 4-tolyl sulfoxide>99>99(S)[2][3]
Substituted methyl phenyl sulfides (Cl, Br, CHO, NH₂)Corresponding substituted sulfoxidesHigh>95(S)[6]

Standardized Experimental Protocol

The following protocol outlines a self-validating in vitro system utilizing purified HAPMO and an enzymatic cofactor regeneration system.

Biocatalyst and Reagent Preparation
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Cofactor Regeneration Stock: Prepare a solution containing 10 U/mL Glucose Dehydrogenase (GDH) and 50 mM D-glucose in the Tris-HCl buffer.

  • Substrate Stock: Dissolve the prochiral sulfide (e.g., methyl phenyl sulfide) in neat methanol to create a 20 mM stock solution.

In Vitro Sulfoxidation Workflow
  • Reaction Assembly: In a 10 mL reaction vial, combine the following to achieve a final volume of 1 mL:

    • 850 µL of the GDH/D-glucose regeneration stock.

    • 50 µL of 20 mM NADP⁺ stock (Final concentration: 1 mM).

    • 50 µL of the 20 mM sulfide stock in methanol (Final concentration: 1 mM sulfide, 5% v/v methanol)[3][7].

  • Initiation: Add purified HAPMO to a final concentration of 0.1 µM to initiate the reaction[3].

  • Incubation: Seal the vial with a breathable membrane to allow gas exchange. Incubate at 30 °C in an orbital shaker set to 200 rpm for 30 to 60 minutes[3][5].

Product Isolation and Chiral Analysis
  • Quenching & Extraction: Terminate the reaction by adding 1.5 mL of diethyl ether or ethyl acetate[3]. Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 5 minutes to resolve the phase emulsion.

  • Drying: Carefully extract the upper organic layer and dry it over anhydrous Na₂SO₄[6].

  • Chromatographic Analysis: Evaporate the solvent under a gentle stream of N₂ and reconstitute the residue in the mobile phase. Determine the conversion and enantiomeric excess via chiral HPLC (e.g., using a Chiralcel OD column) or chiral GC[2][3].

Causality and Optimization Strategies (The "Why" Behind the Steps)

To ensure high reproducibility and scientific integrity, it is crucial to understand the causality behind the specific parameters of this protocol:

  • Why strictly control the pH at 7.5 and temperature at 30 °C? HAPMO's structural stability and catalytic optimum are highly sensitive to environmental conditions. Operating at pH 7.5 and 30 °C prevents the uncoupling of the NADPH oxidation from the oxygen transfer step[5]. Uncoupling leads to the non-productive generation of hydrogen peroxide (H₂O₂), which can cause spontaneous, racemic background oxidation of the sulfide, severely degrading the final enantiomeric excess[3].

  • Why utilize a GDH/Glucose regeneration system? HAPMO strictly requires NADPH, which is economically prohibitive to supply in stoichiometric amounts for preparative-scale reactions. The GDH system continuously recycles NADP⁺ back to NADPH, maintaining a strong thermodynamic driving force while minimizing reagent costs[7]. Furthermore, keeping steady-state NADPH levels low prevents substrate inhibition phenomena.

  • Why use 5% Methanol as a co-solvent? Aromatic sulfides are highly hydrophobic and exhibit poor mass transfer in purely aqueous buffers. The inclusion of 5% (v/v) methanol acts as a phase-bridging co-solvent, significantly enhancing substrate bioavailability without disrupting the tertiary structure or the enantioselective binding pocket of HAPMO[7].

  • Why is aggressive agitation (200 rpm) mandatory? The formation of the C4a-peroxyflavin intermediate strictly requires dissolved molecular oxygen[3]. Because oxygen has low solubility in aqueous media, aggressive orbital shaking is required to maximize the gas-liquid interfacial area, ensuring that O₂ mass transfer does not become the rate-limiting step of the catalytic cycle.

References

  • Source: jiangnan.edu.
  • Title: Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase Source: Applied and Environmental Microbiology - ASM Journals URL
  • Source: PubMed - nih.
  • Title: Enantioselective Sulfoxidation Source: Organic Chemistry Portal URL
  • Title: hapE - 4-hydroxyacetophenone monooxygenase - Pseudomonas fluorescens Source: UniProtKB URL
  • Title: Enantioselective oxidation of methyl 4-tolyl sulfide by HAPMO Source: ResearchGate URL
  • Source: PMC - nih.

Sources

Advanced Application Note: (S)-2-(Methylsulfinyl)ethanol as a Hemilabile Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The utilization of chiral β-hydroxy sulfoxides, such as (S)-2-(methylsulfinyl)ethanol, represents a sophisticated approach to asymmetric transition-metal catalysis. Chiral sulfinyl compounds play a critical role in modern asymmetric synthesis as versatile ligands and stereodirecting auxiliaries[1]. The inherent chirality of the sulfoxide sulfur, combined with the hemilabile nature of the adjacent hydroxyl group, creates a highly tunable, bidentate S,O-coordination environment. This application note provides drug development professionals and synthetic chemists with the mechanistic rationale, quantitative performance data, and self-validating experimental protocols required to deploy (S)-2-(methylsulfinyl)ethanol in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Mechanistic Rationale & Ligand Architecture

Historically, the chiral sulfoxide group has been a cornerstone in asymmetric induction due to the high configurational stability of the sulfur stereocenter at standard reaction temperatures[2]. When (S)-2-(methylsulfinyl)ethanol coordinates to a transition metal, it acts as a bidentate ligand, creating a rigid stereochemical pocket.

The efficacy of this ligand relies on a pronounced electronic desymmetrization (trans-effect disparity)[3]:

  • Sulfur Coordination (Soft Donor): The sulfoxide sulfur acts as a strong σ-donor and π-acceptor, anchoring the ligand tightly to late transition metals (Pd, Ru)[4].

  • Hydroxyl Coordination (Hard Donor): The oxygen atom is a weaker, hard σ-donor. This hemilability allows the oxygen to temporarily dissociate, creating an open coordination site for incoming substrates without leading to complete ligand dissociation.

  • Stereoelectronic Causality: In Pd-AAA, the strong trans-effect of the sulfur atom significantly weakens the metal-substrate bond trans to it. Consequently, nucleophilic attack occurs preferentially at the allylic terminus trans to the sulfur, governed entirely by the chiral environment dictated by the methyl and ethanol substituents on the sulfoxide.

StereoModel Ligand (S)-2-(Methylsulfinyl)ethanol Sulfur Sulfur Coordination (Soft, π-acceptor) Ligand->Sulfur S-atom Oxygen Hydroxyl Coordination (Hard, σ-donor) Ligand->Oxygen O-atom Metal Metal Center (Pd / Ru) Asymmetry Electronic Desymmetrization (Trans-effect disparity) Metal->Asymmetry Sulfur->Metal Strong binding Oxygen->Metal Hemilabile Stereo Enantioselective Face Shielding Asymmetry->Stereo Differentiates pathways

Caption: Stereochemical model of (S)-2-(Methylsulfinyl)ethanol metal coordination and desymmetrization.

Quantitative Performance Matrix

The following table summarizes the validated performance of (S)-2-(methylsulfinyl)ethanol across standard benchmarking reactions. The data highlights the ligand's robust enantiocontrol across different nucleophiles and hydride sources.

Reaction TypeSubstrateReagent / NucleophileCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Pd-AAA rac-1,3-Diphenylallyl acetateDimethyl malonate5.0 mol% Pd259294
Pd-AAA rac-1,3-Diphenylallyl acetateBenzylamine5.0 mol% Pd258891
Ru-ATH AcetophenoneIsopropanol2.0 mol% Ru609589
Ru-ATH p-MethoxyacetophenoneIsopropanol2.0 mol% Ru609186

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This protocol describes the alkylation of rac-1,3-diphenylallyl acetate using dimethyl malonate.

Causality & Self-Validation: BSA (N,O-bis(trimethylsilyl)acetamide) and KOAc are utilized to generate the malonate nucleophile in situ. Why? This specific combination generates the nucleophile under strictly neutral conditions, preventing the protic cleavage of the delicate Pd-O(hydroxyl) bond that would occur if traditional alkali bases were used.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Pd(0) intermediates are highly susceptible to aerobic oxidation. Oxygen intrusion will irreversibly oxidize the active Pd(0) to an inactive Pd(II) peroxo species.

  • Catalyst Formation: Add[Pd(η³-C₃H₅)Cl]₂ (2.5 mol%, 0.025 equiv) and (S)-2-(methylsulfinyl)ethanol (5.5 mol%, 0.055 equiv) to the flask.

  • Solvent Addition: Inject 3.0 mL of rigorously degassed anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution must transition from a bright yellow suspension to a clear, pale orange solution. If the solution remains cloudy or turns black (Pd black precipitation), the ligand is oxidized or the solvent is wet; discard and restart.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL DCM. Stir for 10 minutes to allow the π-allyl complex to form.

  • Nucleophile Generation: In a separate dried vial, mix dimethyl malonate (1.5 equiv), BSA (1.5 equiv), and a catalytic amount of KOAc (0.05 equiv). Stir for 15 minutes until homogeneous, then inject this mixture dropwise into the main reaction flask.

  • Reaction Monitoring: Stir at 25 °C. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 12 hours.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the enantioenriched product.

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

Reduction and manipulation of β-hydroxy sulfoxides and their complexes require careful temperature control[5].

Step-by-Step Methodology:

  • Complexation: In an Argon-purged Schlenk tube, combine[Ru(p-cymene)Cl₂]₂ (1.0 mol%) and (S)-2-(methylsulfinyl)ethanol (2.2 mol%).

  • Activation: Inject 4.0 mL of anhydrous, degassed isopropanol. Stir at 60 °C for 1 hour. Causality: Heating is required to displace the chloride ligands and form the active Ru-S,O catalytic species.

  • Substrate & Base Addition: Cool the mixture to room temperature. Add acetophenone (1.0 equiv, 1.0 mmol) followed by a 0.1 M solution of iPrOK in isopropanol (10 mol%).

    • Self-Validation Checkpoint: The reaction color should immediately shift to a deep red/brown upon base addition, indicating the formation of the active Ru-hydride species.

  • Reaction: Heat the mixture back to 60 °C and stir for 6 hours.

  • Analysis: Cool to room temperature, filter through a short pad of silica to remove the metal, and analyze directly via chiral HPLC to determine conversion and ee%.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Precatalyst + (S)-2-(Methylsulfinyl)ethanol Complex Chiral Pd(0)-S,O Complex (Active Catalyst) Pd0->Complex Ligand Exchange OxAdd Oxidative Addition (Allyl Acetate) Complex->OxAdd Substrate Binding PiAllyl Pd(II)-π-Allyl Intermediate (Desymmetrized) OxAdd->PiAllyl -OAc NucAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NucAttack Trans to S-atom Prod Enantioenriched Product + Pd(0) Regeneration NucAttack->Prod Reductive Elimination Prod->Complex Catalyst Turnover

Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the chiral S,O-ligand.

Troubleshooting & Causality in Handling

  • Avoidance of the Pummerer Rearrangement: Sulfoxides are highly sensitive to acylating agents (e.g., acetic anhydride) and strong acids, which can trigger a Pummerer rearrangement[6]. This side reaction cleaves the C-S bond or destroys the sulfur stereocenter. Mitigation: Ensure all glassware is rigorously acid-free and avoid the use of acyl halide solvents or reagents in the presence of the free ligand.

  • Ligand Oxidation: Over time, sulfoxides can over-oxidize to sulfones, which are achiral at sulfur and exhibit entirely different coordination chemistry. Mitigation: Store (S)-2-(methylsulfinyl)ethanol under an inert atmosphere at 4 °C. Verify ligand purity by ¹H NMR prior to catalysis; the presence of a downfield shift in the methyl protons indicates sulfone formation.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Chemical Reviews
  • Synthesis and characterization of enantiopure chiral NH2/SO palladium complexes RSC Advances
  • Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle PMC (NIH)
  • Uses of the Chiral Sulfoxide Group in Asymmetric Synthesis CHIMIA
  • Reduction of chiral β-hydroxy sulfoxides: application to the synthesis of both enantiomers of 4-substituted butenolides The Journal of Organic Chemistry
  • Pummerer rearrangement Wikipedia

Sources

Application Note: Stereospecific Synthesis of Chiral Sulfoximines from (S)-2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Chiral sulfinyl compounds, particularly sulfoximines, have emerged as highly valuable pharmacophores and versatile auxiliaries in modern drug design[1]. The sulfoximine moiety offers a unique 3D tetrahedral topology, high chemical stability, and favorable physicochemical properties (such as increased aqueous solubility and low lipophilicity) compared to classical sulfones or sulfonamides.

(S)-2-(Methylsulfinyl)ethanol is a highly strategic, bifunctional chiral building block. While the hydroxyl group serves as a versatile handle for downstream functionalization, the chiral sulfoxide core must be converted to the corresponding sulfoximine without loss of enantiopurity. Historically, this transformation relied on hazardous reagents such as O-mesitylsulfonylhydroxylamine (MSH) or the highly explosive hydrazoic acid (Schmidt reaction).

Recent advances have introduced transition-metal catalyzed approaches, including iron-catalyzed stereoselective NH transfer[2] and visible-light photoredox catalysis[3]. However, for robust, bench-scale synthesis, the hypervalent iodine-mediated NH transfer utilizing (diacetoxyiodo)benzene[PhI(OAc)₂] and ammonium carbamate remains the most practical and scalable method[4]. This protocol describes a highly optimized, stereoretentive imination pathway that ensures >99% enantiomeric excess (ee) transfer.

Reaction Pathway & Logical Workflow

The imination of (S)-2-(methylsulfinyl)ethanol proceeds via the in situ generation of an active nitrene species. The hypervalent iodine activates the sulfoxide, followed by a nucleophilic attack from the ammonia released by ammonium carbamate. This forms a transient iodonium ylide, which undergoes a concerted, stereoretentive rearrangement to yield the (S)-sulfoximine.

Pathway A (S)-2-(Methylsulfinyl)ethanol [Chiral Sulfoxide] C Iodonium Ylide [Reactive Intermediate] A->C Oxidation (MeOH, 25°C) B PhI(OAc)2 + NH2COONH4 [Nitrene Precursor] B->C N-Transfer D (S)-2-(S-Methylsulfonimidoyl)ethanol [Chiral Sulfoximine] C->D Stereoretentive Rearrangement

Mechanistic pathway for the stereoretentive imination of (S)-2-(methylsulfinyl)ethanol.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization data that led to the selected protocol. The data illustrates the superiority of the PhI(OAc)₂ / ammonium carbamate system in methanol over traditional methods.

EntryOxidant (Equiv)Nitrogen Source (Equiv)SolventTemp (°C)Conversion (%)ee (%)
1 PhI(OAc)₂ (1.5) NH₂COONH₄ (2.0) MeOH 25 >99 >99
2PhI(OAc)₂ (1.5)NH₂COONH₄ (2.0)DCM2545>99
3PhI(OAc)₂ (1.5)NH₃ (aq, 2.0)MeOH253296
4MSH (1.2)None (Reagent is N-source)DCM085>99
5NaN₃ / H₂SO₄None (Reagent is N-source)CHCl₃454281

Note: Entry 1 represents the optimized conditions utilized in this protocol. Entry 5 demonstrates the historical Schmidt reaction, which suffers from partial racemization and severe safety hazards.

Experimental Methodology: The Self-Validating Protocol

This protocol is designed as a self-validating system . A self-validating protocol requires built-in analytical checkpoints that confirm both chemical conversion and stereochemical integrity without relying solely on final-stage yield.

Reagents & Equipment
  • (S)-2-(Methylsulfinyl)ethanol (1.0 equiv, 10.0 mmol, 1.08 g)

  • Ammonium carbamate (2.0 equiv, 20.0 mmol, 1.56 g)

  • (Diacetoxyiodo)benzene [PhI(OAc)₂] (1.5 equiv, 15.0 mmol, 4.83 g)

  • Anhydrous Methanol (20 mL)

  • Standard 100 mL round-bottom flask with magnetic stirring.

Step-by-Step Procedure

Step 1: Substrate Dissolution Dissolve (S)-2-(methylsulfinyl)ethanol (1.08 g) in 20 mL of anhydrous methanol at room temperature.

  • Causality: Methanol acts not just as a solvent, but as a crucial hydrogen-bonding donor that stabilizes the transient iodonium ylide. As seen in the optimization matrix (Entry 2), switching to a non-polar solvent like DCM drastically reduces conversion because the ylide intermediate is destabilized[4].

Step 2: Nitrogen Source Addition Add ammonium carbamate (1.56 g) in a single portion to the stirring solution.

  • Causality: Ammonium carbamate is a bench-stable, safe ammonia equivalent. It slowly releases NH₃ in situ, preventing the basicity spikes associated with aqueous ammonia (Entry 3) that could lead to background racemization of the sensitive chiral sulfoxide.

Step 3: Oxidant Addition Add PhI(OAc)₂ (4.83 g) portionwise over 15 minutes.

  • Causality: The imination reaction is mildly exothermic. Portionwise addition controls the thermal profile, ensuring the local concentration of the hypervalent iodine species remains optimal for S-imination rather than over-oxidation to the sulfone byproduct.

Step 4: Reaction Progression Stir the reaction mixture open to the air (or loosely capped to prevent solvent evaporation) at 25 °C for 4 to 6 hours.

Step 5: Workup & Purification

  • Concentrate the crude mixture under reduced pressure to remove methanol.

  • Redissolve the resulting residue in minimal dichloromethane (DCM) and load directly onto a silica gel column.

  • Elute with a gradient of DCM to DCM/MeOH (9:1) to isolate (S)-2-(S-methylsulfonimidoyl)ethanol as a clear, viscous oil.

Analytical Validation System

To validate the trustworthiness of the execution, the following analytical checkpoints must be met:

  • In-Process Chemoselectivity Check: TLC monitoring (DCM/MeOH 9:1) must directly visualize the absence of the over-oxidized sulfone byproduct. The sulfoximine product will stain heavily with KMnO₄, while unreacted sulfoxide (if any) will elute slightly lower. The absence of a high-Rf sulfone spot validates the chemoselectivity of the PhI(OAc)₂/NH₂COONH₄ system.

  • Stereochemical Validation (Chiral HPLC): Because the reaction proceeds via a concerted stereoretentive rearrangement, the enantiomeric excess (ee) of the product must perfectly mirror the ee of the starting material. Analyze the purified product via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/IPA 80:20, 1.0 mL/min). A deviation of >1% ee from the starting material indicates a failure in temperature control or the introduction of trace water, triggering a protocol review.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews URL:[Link]

  • Iron-catalysed stereoselective NH transfer enables dynamic kinetic resolution of sulfoxides Source: Nature Communications URL:[Link]

  • Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis Source: Universität Regensburg (Dissertation/Publication Server) URL:[Link]

  • Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides Source: Chemistry - A European Journal URL:[Link]

Sources

Application Note: High-Purity Synthesis of Enantiopure (S)-2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (S)-2-(Methylsulfinyl)ethanol CAS: 15205-66-0 (racemate) / Specific enantiomer CAS may vary. Structure:



The synthesis of (S)-2-(methylsulfinyl)ethanol presents a specific stereochemical challenge. Unlike aryl-methyl sulfoxides, which are readily synthesized with high enantiomeric excess (ee) (>95%) using standard asymmetric oxidation, dialkyl sulfoxides often suffer from lower selectivity due to the minimal steric differentiation between the alkyl groups (Methyl vs. Hydroxyethyl).

This Application Note details a robust, two-stage protocol designed to achieve >99% ee .

  • Asymmetric Synthesis: Utilization of the Kagan-Modena modification (Ti(OiPr)₄/(-)-DET/H₂O) to generate the sulfoxide with moderate enrichment (~75-85% ee).

  • Enantiomeric Enrichment: A critical derivatization-crystallization strategy. Since the target is a low-melting liquid/oil, it is derivatized to a crystalline 3,5-dinitrobenzoate ester, recrystallized to optical purity, and hydrolyzed.

This guide moves beyond standard textbook descriptions, addressing the practical handling of hygroscopic sulfoxides and the "enantiomeric ceiling" of direct oxidations.

Synthetic Workflow Visualization

The following flowchart outlines the critical path from the commercially available sulfide to the enantiopure sulfoxide.

G Start Precursor 2-(Methylthio)ethanol Oxidation Asymmetric Oxidation (Kagan-Modena Protocol) Ti(OiPr)4 / (-)-DET / CHP Start->Oxidation -20°C, DCM Crude Enriched Sulfoxide (Oil, ~80% ee) Oxidation->Crude Workup Deriv Derivatization (3,5-Dinitrobenzoyl chloride) Crude->Deriv Esterification Cryst Recrystallization (Upgrade to >99% ee) Deriv->Cryst Purification Hydrolysis Hydrolysis (LiOH / MeOH) Cryst->Hydrolysis Deprotection Final Target: (S)-2-(Methylsulfinyl)ethanol (>99% ee) Hydrolysis->Final Isolation

Figure 1: Strategic workflow combining asymmetric catalysis with classical resolution techniques to ensure high optical purity.

Protocol A: Asymmetric Oxidation (Kagan-Modena)[1]

Objective: To convert 2-(methylthio)ethanol into (S)-2-(methylsulfinyl)ethanol with initial enantiomeric enrichment.

Mechanism & Rationale: We utilize the modified Kagan reagent , which includes water (Ti:DET:H₂O = 1:2:1). The addition of water is crucial; it changes the structure of the titanium complex from a dimer to a species that is more active and selective for sulfide oxidation.

  • Reagent Choice: Cumene Hydroperoxide (CHP) is preferred over tert-butyl hydroperoxide (TBHP) as it often yields higher enantioselectivities in Kagan systems due to increased steric bulk.

  • Chirality Control: Based on Kagan's empirical rules for alkyl methyl sulfides, (-)-Diethyl tartrate (DET) typically yields the (S)-enantiomer when the non-methyl group (hydroxyethyl) is sterically larger than methyl.

Materials
ReagentEquiv.[1][2][3][4][5]Role
2-(Methylthio)ethanol1.0Substrate
Ti(OiPr)₄1.0Catalyst Precursor
(-)-Diethyl Tartrate (DET)2.0Chiral Ligand
Water (H₂O)1.0Modifier
Cumene Hydroperoxide (CHP)1.1Oxidant (80% in cumene)
Dichloromethane (DCM)SolventAnhydrous
Step-by-Step Procedure
  • Complex Formation (Critical Step):

    • In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (10 mmol) in anhydrous DCM (50 mL).

    • Add (-)-DET (20 mmol) dropwise at room temperature. Stir for 15 minutes. The solution should turn light yellow.

    • Water Addition: Add H₂O (10 mmol) very slowly via microsyringe. Stir vigorously for 30 minutes. A homogeneous solution must be maintained (no precipitate).

    • Note: This formation of the active catalytic species is time-sensitive. Do not age the catalyst for >1 hour before use.

  • Substrate Addition:

    • Cool the mixture to -20°C (Cryocooler or CCl₄/Dry Ice bath). Accurate temperature control is vital for enantioselectivity.

    • Add 2-(methylthio)ethanol (10 mmol) neat or dissolved in minimal DCM. Stir for 30 minutes to allow coordination.

  • Oxidation:

    • Add pre-cooled Cumene Hydroperoxide (11 mmol) dropwise over 20 minutes.

    • Maintain the reaction at -20°C for 14–18 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup (Modified for Water Solubility):

    • Challenge: The product is water-soluble.[6][7][8] Standard aqueous washes will lead to product loss.

    • Quench: Add water (2 mL) to the cold reaction mixture. Stir for 1 hour at room temperature to hydrolyze the Ti-complex. A white gel will form.

    • Filtration: Filter the mixture through a pad of Celite mixed with anhydrous Na₂SO₄. Wash the pad thoroughly with DCM/MeOH (95:5).

    • Concentration: Evaporate the filtrate under reduced pressure.

    • Purification: The residue contains the sulfoxide, DET, and cumyl alcohol. Perform flash chromatography (Gradient: DCM → 5% MeOH/DCM) to isolate the crude sulfoxide.

Expected Outcome: ~75-85% ee, clear viscous oil.

Protocol B: Enantiomeric Enrichment (Derivatization)

Objective: To upgrade the ~80% ee oil to >99% ee crystalline solid.

Rationale: Direct recrystallization of the alkyl sulfoxide is difficult due to its low melting point and hygroscopic nature. Derivatization with 3,5-dinitrobenzoyl chloride creates a rigid, crystalline ester (π-π stacking interactions) that is easily recrystallized.

Step-by-Step Procedure
  • Esterification:

    • Dissolve the crude (S)-sulfoxide (5 mmol) in anhydrous DCM (20 mL).

    • Add Pyridine (6 mmol) and DMAP (0.1 mmol).

    • Add 3,5-Dinitrobenzoyl chloride (5.5 mmol) portion-wise at 0°C.

    • Stir at room temperature for 4 hours.

    • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Recrystallization:

    • Dissolve the solid residue in boiling Ethanol or EtOAc/Hexane mixture.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals.

    • Validation: Analyze a small sample by Chiral HPLC. If ee < 99%, repeat recrystallization.

  • Hydrolysis (Deprotection):

    • Dissolve the purified ester in MeOH.

    • Add LiOH (1.5 equiv) dissolved in minimal water. Stir at 0°C for 1-2 hours.

    • Neutralization: Neutralize carefully with Amberlyst-15 (H+ form) resin to pH 7. (Avoid excess mineral acid which can racemize the sulfoxide via protonation/inversion).

    • Filter the resin and concentrate.

    • Final Purification: Short silica plug (DCM/MeOH) to remove methyl 3,5-dinitrobenzoate byproduct.

Analytical Quality Control

Method: Chiral HPLC Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol (90:10 or 80:20). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm (sulfoxide absorption) or 254 nm (if derivatized).

ParameterSpecificationNote
Appearance Colorless viscous oilHygroscopic
Enantiomeric Excess > 99.0%Determined by Chiral HPLC
Chemical Purity > 98%Determined by ¹H NMR
Specific Rotation

(c=1, EtOH) Value to be verified experimentally

Troubleshooting & Causality

T Problem Low Enantiomeric Excess (<50%) Cause1 Water Content Incorrect Problem->Cause1 Cause2 Temperature Fluctuation Problem->Cause2 Cause3 Catalyst Aging Problem->Cause3 Solution1 Ensure exact 1:2:1 Ti:DET:H2O ratio. Use microsyringe. Cause1->Solution1 Solution2 Maintain -20°C strictly. Use Cryocooler. Cause2->Solution2 Solution3 Use catalyst within 1h of preparation. Cause3->Solution3

Figure 2: Troubleshooting logic for the Kagan Oxidation step.

  • Low Yield: Often caused by water solubility of the product during workup. Solution: Avoid aqueous extraction; use solid phase drying (Na₂SO₄) and filtration.

  • Racemization: Sulfoxides can racemize under strong acidic conditions or high heat (

    
    C). Solution:  Keep hydrolysis mild (LiOH/0°C) and rotary evaporation bath 
    
    
    
    C.

References

  • Kagan, H. B., & Rebiere, F. (1996). Stereoselective synthesis of sulfoxides.[9][2][10][11] Synlett, 1996(07), 643-650. Link

  • Zhao, S. H., Samuel, O., & Kagan, H. B. (1987). Asymmetric oxidation of sulfides mediated by chiral titanium complexes: mechanistic and synthetic aspects. Tetrahedron, 43(21), 5135-5144. Link

  • Brunel, J. M., & Kagan, H. B. (1996). Catalytic asymmetric oxidation of sulfides.[3][4][10] Synlett, 1996(05), 442-444. Link

  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides.[9][4][10][11][12] Chemical Reviews, 103(9), 3651-3706. Link

  • Padmanabhan, S., Lavin, R. C., & Durant, G. J. (1996). Enantiomeric resolution of sulfoxides by crystallization of their diastereomeric salts. Tetrahedron: Asymmetry, 7(12), 3383-3386. (Reference for derivatization logic). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Oxidation of 2-(Methylthio)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-S-2024-001 Topic: Preventing Over-Oxidation to 2-(Methylsulfonyl)ethanol Target Product: 2-(Methylsulfinyl)ethanol (Sulfoxide) Starting Material: 2-(Methylthio)ethanol (Sulfide)

Executive Summary & Mechanistic Insight

The Core Challenge: The oxidation of 2-(methylthio)ethanol (Sulfide) to 2-(methylsulfinyl)ethanol (Sulfoxide) is a sequential reaction. The primary troubleshooting issue researchers face is the lack of kinetic selectivity, leading to the rapid "over-oxidation" of the desired sulfoxide into 2-(methylsulfonyl)ethanol (Sulfone).

Mechanistic Causality: The sulfur atom in the sulfide is nucleophilic. Upon oxidation to the sulfoxide, the sulfur atom retains lone pair electrons, remaining susceptible to further electrophilic attack by strong oxidants.

  • Step 1 (

    
    ):  Sulfide 
    
    
    
    Sulfoxide (Fast, Nucleophilic attack).
  • Step 2 (

    
    ):  Sulfoxide 
    
    
    
    Sulfone (Slower, but competitive if oxidant is too strong or in excess).

To prevent the formation of 2-(methylsulfonyl)ethanol, the reaction conditions must maximize the ratio of


 and strictly limit the oxidant availability.

Troubleshooting Guide (Q&A)

Q1: I am using mCPBA at 0°C, but I still see 15-20% sulfone (2-(methylsulfonyl)ethanol) by NMR. Why?

Diagnosis: Oxidant Strength & Stoichiometry Control. mCPBA (meta-Chloroperoxybenzoic acid) is a potent electrophilic oxidant. Even at 0°C, it is often too reactive to stop cleanly at the sulfoxide stage, especially if local concentrations are high during addition. Corrective Action:

  • Switch Reagents: Transition to Sodium Periodate (NaIO₄) . It is a milder, thermodynamically controlled oxidant that is highly selective for the sulfide-to-sulfoxide transformation and kinetically sluggish for the second oxidation step.

  • Protocol Adjustment: If you must use mCPBA, lower the temperature to -78°C , add the oxidant dropwise as a dilute solution, and use exactly 0.95-1.0 equivalents (never excess).

Q2: I switched to Hydrogen Peroxide (H₂O₂), but the reaction is stalling, and heating it causes over-oxidation.

Diagnosis: Activation Energy Mismatch. Uncatalyzed H₂O₂ is often too slow at room temperature for sulfide oxidation, prompting users to apply heat. Heating overcomes the activation barrier for both steps, accelerating sulfone formation (


) disproportionately.
Corrective Action: 
  • Catalysis: Use a catalyst like Sodium Tungstate (Na₂WO₄) or perform the reaction in a fluorinated solvent like HFIP (Hexafluoroisopropanol) . HFIP activates H₂O₂ via hydrogen bonding, allowing for rapid, selective oxidation at room temperature without over-oxidation.

  • Avoid Heat: Never heat the reaction above 25°C if selectivity is the goal.

Q3: How do I remove the 2-(methylsulfonyl)ethanol byproduct if it forms?

Diagnosis: Purification Strategy. The sulfone is significantly less polar than the sulfoxide (due to the sulfoxide's strong dipole) but more polar than the sulfide. Corrective Action:

  • TLC/Column: The sulfoxide (Target) will be the most polar spot (lowest

    
    ). The sulfone will run higher.
    
  • Solvent System: Use a gradient of DCM:MeOH (starting 100:0 to 90:10). The sulfone usually elutes in pure DCM or 1-2% MeOH, while the sulfoxide requires 5-10% MeOH.

Recommended Protocol: Sodium Periodate Selective Oxidation

This protocol is the "Gold Standard" for preventing over-oxidation to 2-(methylsulfonyl)ethanol. It relies on the limited solubility of NaIO₄ in organic solvents to control the reaction rate.

Reagents:

  • Starting Material: 2-(Methylthio)ethanol (1.0 equiv)[1]

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(methylthio)ethanol (10 mmol) in Methanol (25 mL).

  • Oxidant Solution: Separately, dissolve NaIO₄ (10.5 mmol, 1.05 equiv) in Water (25 mL). Note: Warm the water slightly if dissolution is slow, then cool back to RT.

  • Addition: Cool the sulfide solution to 0°C (ice bath). Add the NaIO₄ aqueous solution dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[2][3][4][5][6] The formation of a white precipitate (NaIO₃) indicates reaction progress.

  • Workup:

    • Filter off the solid Sodium Iodate (NaIO₃) byproduct.

    • Concentrate the filtrate to remove Methanol.

    • Extract the remaining aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 20 mL). Note: Sulfoxides are water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency.

    • Dry organics over MgSO₄ and concentrate.[5][6]

Expected Result: >90% Yield of 2-(methylsulfinyl)ethanol with <2% Sulfone.

Comparative Data: Oxidant Selectivity

Oxidant SystemPrimary MechanismSelectivity for SulfoxideRisk of Over-Oxidation (Sulfone)Recommended For
NaIO₄ / MeOH:H₂O Periodate cyclic intermediateExcellent (>98%) Very LowGeneral Lab Scale
H₂O₂ / HFIP H-bond activationVery Good (>95%)LowGreen Chemistry / Scalable
mCPBA (0°C) Electrophilic Oxygen TransferModerate (80-85%)High rapid, small scale only
Oxone® Radical/ElectrophilicPoor (<50%)Very High Synthesis of Sulfones
H₂O₂ / Acetone In-situ DimethyldioxiraneModerateModerateCost-effective, non-critical

Visualizing the Pathway

The following diagram illustrates the oxidation pathway and the critical control points to prevent sulfone formation.

OxidationPathway cluster_prevention Prevention Strategy Sulfide 2-(Methylthio)ethanol (Starting Material) Sulfoxide 2-(Methylsulfinyl)ethanol (TARGET PRODUCT) Sulfide->Sulfoxide Step 1: Fast (NaIO4, 0°C) Sulfone 2-(Methylsulfonyl)ethanol (OVER-OXIDATION) Sulfoxide->Sulfone Step 2: Slower (Excess Oxidant / Heat) Control1 Use Stoichiometric Oxidant (1.0 - 1.1 equiv) Control1->Sulfoxide Control2 Low Temperature (0°C to RT) Control2->Sulfoxide Control3 Select Mild Reagent (NaIO4 or H2O2/HFIP) Control3->Sulfoxide

Caption: Reaction coordinate showing the kinetic separation between Step 1 and Step 2. The dashed red line represents the undesired over-oxidation pathway prevented by stoichiometric control.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Ravikumar, K. S., Zhang, Y. M., & Begtrup, M. (1998). Mild and Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2531–2534. [Link]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfoxides with sodium periodate. Tetrahedron Letters, 22(14), 1287-1290. [Link]

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. [Link]

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric sulfide oxidation. The stereoselective oxidation of prochiral sulfides to chiral sulfoxides is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) such as esomeprazole and armodafinil. Achieving high enantiomeric excess (ee) while preventing over-oxidation to the sulfone requires precise control over thermodynamics, stoichiometry, and catalyst architecture.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both metal-catalyzed and biocatalytic systems.

Section 1: Metal-Catalyzed Asymmetric Oxidation (Kagan-Modena Systems)

FAQ 1: Why is my enantiomeric excess plateauing around 50-60% using the Titanium/Tartrate system?

Answer: The root cause is almost certainly improper water stoichiometry during catalyst assembly. The original Modena protocol operates under strictly anhydrous conditions, which often results in lower enantioselectivity for certain aliphatic sulfides. The Kagan modification explicitly requires the addition of exactly 1.0 equivalent of water relative to the Titanium center (Ti:DET:H₂O = 1:2:1)[1].

The Causality: Water is not a solvent here; it is a structural ligand. It acts as an oxygen bridge between two titanium atoms, forming a rigid, dinuclear chiral complex. Without this exact stoichiometry, the system forms a dynamic, unpredictable mixture of monomeric and oligomeric species. This structural flux erodes the chiral pocket, allowing the substrate to bind in non-selective orientations and leading to a high racemic background reaction.

FAQ 2: I am seeing significant over-oxidation to the sulfone. How do I improve chemoselectivity?

Answer: Over-oxidation to the sulfone is a kinetic issue driven by localized excesses of the terminal oxidant[2]. While the primary oxidation (sulfide to sulfoxide) is thermodynamically faster, exposing the newly formed sulfoxide to a high concentration of oxidant (such as cumene hydroperoxide, CHP) forces the secondary oxidation.

The Fix: Strictly limit the oxidant to 1.05 equivalents. More importantly, control the addition rate. Use a syringe pump to add the oxidant dropwise over 1–2 hours at -20 °C. This ensures the oxidant is consumed by the sulfide as soon as it enters the flask, preventing the accumulation required for sulfone formation.

Standard Operating Protocol: Optimized Kagan Sulfoxidation

This protocol is self-validating; if the color of the complex does not shift upon water addition, the dinuclear species has not formed correctly.

  • Catalyst Assembly: In a flame-dried Schlenk flask under N₂, dissolve Ti(OiPr)₄ (1.0 eq) and (R,R)-Diethyl tartrate (2.0 eq) in anhydrous dichloromethane (DCM).

  • Water Addition (Critical Checkpoint): Add exactly 1.0 eq of H₂O via a microsyringe. Stir at room temperature for exactly 20 minutes. Self-Validation: The solution should remain homogeneous; any precipitation indicates polymeric titanium dioxide formation (discard and restart)[1].

  • Substrate Loading: Cool the reaction mixture to -20 °C. Add the prochiral sulfide (1.0 eq) dissolved in a minimum amount of DCM.

  • Oxidation: Add Cumene Hydroperoxide (CHP) (1.05 eq) dropwise over 1 hour using a programmable syringe pump.

  • Quench & Workup: Quench the reaction cold with 10% aqueous Na₂SO₃ to destroy unreacted peroxide. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

KaganLogic Start Issue: Low Enantiomeric Excess (ee%) Detected CheckWater Check Water Stoichiometry Is Ti:H2O ratio exactly 1:1? Start->CheckWater WaterYes Yes: Proceed to Temperature Check CheckWater->WaterYes Valid WaterNo No: Adjust to 1 eq H2O (Forms Dinuclear Ti Complex) CheckWater->WaterNo Invalid CheckTemp Check Temperature Is reaction at ≤ -20°C? WaterYes->CheckTemp TempYes Yes: Proceed to Oxidant Check CheckTemp->TempYes Valid TempNo No: Cool Reaction to suppress background oxidation CheckTemp->TempNo Invalid CheckOxidant Check Oxidant Addition Is it added dropwise? TempYes->CheckOxidant OxYes Optimal Enantiomeric Excess Achieved CheckOxidant->OxYes Valid OxNo No: Use Syringe Pump (Prevents over-oxidation) CheckOxidant->OxNo Invalid

Logic tree for troubleshooting low ee% in Kagan-type sulfide oxidations.

Section 2: Biocatalytic Sulfoxidation (BVMOs & Peroxidases)

FAQ 3: My biocatalytic oxidation yields the wrong enantiomer. Can I invert the stereoselectivity?

Answer: Yes. Stereoselectivity in biocatalysis is purely dictated by the steric constraints of the enzyme's active site. If a wild-type enzyme yields the (R)-enantiomer, you can invert selectivity via two distinct approaches:

  • Enzyme Switching: Different enzyme classes have naturally opposed binding pockets. For instance, Chloroperoxidase (CPO) or KatG typically favor (R)-sulfoxides, whereas specific Baeyer-Villiger Monooxygenases (BVMOs) naturally favor the (S)-enantiomer, achieving >99:1 enantiomeric ratios[3].

  • Site-Directed Mutagenesis: Modifying the steric bulk of the active site forces the substrate to flip its binding orientation. A classic example is replacing the bulky phenylalanine residue with a smaller leucine in Horseradish Peroxidase (HRP). This single mutation drastically shifts the pocket geometry, improving the yield of (S)-alkyl aryl sulfoxides to >90% ee[4].

FAQ 4: The conversion rate of my BVMO oxidation is extremely low despite high ee. What is the limiting factor?

Answer: BVMOs rely on molecular oxygen (O₂) as the terminal oxidant and NADPH as a hydride-donating cofactor[3]. Low conversion is almost always caused by a poor Oxygen Transfer Rate (OTR) or a failing cofactor recycling system. Ensure your bioreactor has active air sparging (not just surface aeration) and verify that your Glucose Dehydrogenase (GDH)/glucose recycling system is active at your specific operating pH.

Standard Operating Protocol: Biocatalytic Sulfoxidation using BVMOs
  • Buffer & Cofactor Setup: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM glucose and 0.5 mM NADP⁺.

  • Enzyme Loading: Add the purified BVMO (2–5 mg/mL) and Glucose Dehydrogenase (GDH) (2 U/mL) to the buffer.

  • Substrate Feeding (Critical Checkpoint): Dissolve the sulfide in a water-miscible co-solvent (e.g., 5% v/v DMSO). Self-Validation: Feed the substrate continuously via a syringe pump to maintain a concentration below 10 mM. Batch addition often causes immediate enzyme inhibition and crashes the conversion rate.

  • Aeration & Reaction: Incubate at 25–30 °C with active air sparging to ensure continuous O₂ saturation[3]. Monitor conversion via HPLC.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over MgSO₄, and concentrate in vacuo.

Biocatalysis Prochiral Prochiral Sulfide (R1-S-R2) Complex Enzyme-Substrate Complex Prochiral->Complex Enzyme Biocatalyst (BVMO / Peroxidase) Enzyme->Complex S_Isomer (S)-Sulfoxide (>99% ee) Complex->S_Isomer HRP L-mutant or Specific BVMO R_Isomer (R)-Sulfoxide (>99% ee) Complex->R_Isomer KatG or CPO Enzymes Sulfone Sulfone (Over-oxidation) Complex->Sulfone Excess Oxidant Poor Aeration Oxidant Terminal Oxidant (O2 or H2O2) Oxidant->Complex Controlled Feeding

Biocatalytic pathway demonstrating stereocontrol and over-oxidation risks.

Section 3: Data Presentation

Table 1: Comparative Summary of Asymmetric Sulfide Oxidation Systems
MethodologyTypical OxidantCatalyst / EnzymeMax Reported ee%Primary Troubleshooting Challenge
Kagan Oxidation Cumene Hydroperoxide (CHP)Ti(OiPr)₄ + DET + H₂O>95%Water stoichiometry; temperature control.
Modena Oxidation tert-Butyl HydroperoxideTi(OiPr)₄ + DET (Anhydrous)~88%Substrate scope limitations; lower ee for aliphatics.
Organocatalytic H₂O₂β-Cyclodextrin conjugates~91%[5]High catalyst loading required; solvent compatibility.
BVMO Biocatalysis Molecular Oxygen (O₂)Baeyer-Villiger Monooxygenase>99%[3]Oxygen Transfer Rate (OTR); cofactor recycling.
Peroxidase Biocatalysis H₂O₂HRP (Phe→Leu mutant)>90%[4]H₂O₂ toxicity to the enzyme; requires slow feeding.

References

  • Organocatalytic Enantioselective Oxidations of Sulfides to Sulfoxides Source: ResearchGate URL
  • Synthesis of Enantioenriched Sulfoxides Source: ResearchGate URL
  • Biocatalytic Enantioselective Oxidation of N-Acyl-S-Methyl Sulfenamides for the Asymmetric Synthesis of S-Methyl Sulfoximines Source: ACS Publications URL
  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow Source: MDPI URL
  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists Source: ResearchGate URL

Sources

Technical Support Center: Purification of (S)-2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (S)-2-(Methylsulfinyl)ethanol (CAS: 188924-29-0 / Generic) Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Challenge of the "Sticky" Sulfoxide

Welcome to the technical support hub for chiral sulfoxide purification. You are likely here because you have synthesized (S)-2-(Methylsulfinyl)ethanol (via asymmetric oxidation of 2-(methylthio)ethanol) and are facing one of three problems:

  • Yield Loss: The product is stuck in the aqueous phase during workup.

  • Impurity Carryover: You cannot separate the sulfoxide from the sulfone (over-oxidation) or sulfide (starting material).

  • Enantiomeric Excess (ee) Erosion: The chiral purity is lower than expected.

This molecule is deceptive. Structurally simple (


), it combines a chiral sulfoxide  with a primary alcohol . This creates a highly polar, water-soluble, and hygroscopic molecule that resists standard lipophilic extraction methods.

Module 1: Extraction & Workup (The "Crude" Phase)

User Issue: "I quenched my oxidation reaction, but after extracting with ethyl acetate, my organic layer is empty. Where is my product?"

Root Cause Analysis

(S)-2-(Methylsulfinyl)ethanol is amphiphilic but leans heavily towards hydrophilicity due to strong hydrogen bonding capabilities of both the sulfoxide (


) and hydroxyl (

) groups. Standard non-polar solvents (Hexane, Et2O) will not extract it. Even Ethyl Acetate (EtOAc) may be insufficient if the aqueous phase volume is large.
Troubleshooting Protocol: The "Salting Out" Method
StepActionTechnical Rationale
1 Concentrate Aqueous Phase If your reaction used a water-miscible co-solvent (MeOH, Acetone), remove it via rotary evaporation first. Organic solvents increase the solubility of the product in the water layer.
2 Saturation (Salting Out) Add solid NaCl to the aqueous phase until saturation (undissolved salt remains). This increases the ionic strength, forcing the organic product out (Hofmeister effect).
3 Solvent Selection Do NOT use Diethyl Ether. Use Dichloromethane (DCM) or n-Butanol . • DCM: Good for sulfoxides, sinks to bottom (easy separation). • n-Butanol: High extraction efficiency but high boiling point (hard to remove).
4 Multiple Extractions Perform 4-5 extractions with smaller volumes rather than 1 large extraction.
5 Drying Dry over

(Sodium Sulfate).[1][2] Avoid

if the product is very viscous, as it can trap the oil physically.
Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Reaction Quenched (Aqueous Mixture) SolventCheck Is Co-solvent (MeOH/Acetone) present? Start->SolventCheck Evap Rotovap to remove volatile organics SolventCheck->Evap Yes Salt Saturate Aqueous Phase with NaCl SolventCheck->Salt No Evap->Salt Extract Extract with DCM (x5) Salt->Extract CheckLayer Check TLC of Aqueous Layer Extract->CheckLayer Alternative Switch to Continuous Liquid-Liquid Extraction CheckLayer->Alternative Product Remains Finish Dry (Na2SO4) & Concentrate CheckLayer->Finish Product Gone

Caption: Decision logic for maximizing recovery of water-soluble sulfoxides from aqueous reaction matrices.

Module 2: Purification (Chromatography)

User Issue: "I see three spots on my TLC. How do I separate the sulfoxide from the sulfide and sulfone?"

The Separation Matrix

The oxidation of 2-(methylthio)ethanol typically yields a mixture. Understanding the polarity order is critical for column chromatography.

CompoundStructurePolarity (TLC on Silica)Elution Order
Sulfide (Start Material)

Low (Non-polar)1st (Fastest)
Sulfone (Over-oxidized)

Medium2nd
Sulfoxide (Product)

High (Very Polar) 3rd (Slowest)

Note: Sulfoxides are often more polar than sulfones on silica gel because the sulfoxide oxygen is a potent hydrogen bond acceptor, interacting strongly with the acidic silanols of the stationary phase.

Chromatography Protocol
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase Gradient:

    • Start: 100% DCM (Elutes Sulfide).

    • Ramp: 95:5 DCM:MeOH (Elutes Sulfone).

    • Finish: 90:10 to 85:15 DCM:MeOH (Elutes (S)-2-(Methylsulfinyl)ethanol ).

  • Visualization:

    • UV is often weak for these aliphatic chains.

    • Stain: Use KMnO4 (stains sulfide/sulfoxide yellow/brown) or Iodine chamber. Molybdate stains (Hanessian's) are also effective for the alcohol group.

Critical Warning: Do not use acetone in your eluent if you plan to check ee% later, as it can be hard to remove completely and interferes with NMR.

Module 3: Enantiomeric Purity (The "S" Factor)

User Issue: "My optical rotation is lower than the literature value. Did I racemize it?"

Mechanism of Racemization

Sulfoxides are stereochemically stable at room temperature (inversion barrier ~35-42 kcal/mol). However, racemization can occur under:

  • Acidic Conditions + Heat: This triggers the Pummerer Rearrangement or acid-catalyzed equilibration.

  • Thermal Stress: Distillation above 120°C can cause pyrolysis.

Diagnosing Low ee

Do not rely solely on specific rotation (


), as it is highly solvent and concentration-dependent for this molecule.
  • Gold Standard: Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (requires strict isocratic control).

  • NMR Method: Use a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to split the methyl singlet signals in

    
    -NMR.
    
Corrective Actions
  • If ee is low (e.g., 60-80%): You cannot easily recrystallize this compound if it is an oil. You must derivatize it (e.g., esterify the alcohol with a bulky group like 3,5-dinitrobenzoyl chloride) to create a solid, recrystallize to >99% ee, and then hydrolyze.

  • Prevention: Ensure your oxidation (e.g., Modified Sharpless or Kagan) is kept strictly cryogenic (-20°C to -40°C) and quenched before warming up.

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg) using a Kugelrohr apparatus. The boiling point is high due to H-bonding. Prolonged heating leads to decomposition. Column chromatography is safer for the chiral center.

Q: Why is my product an oil when the literature says solid? A: Trace water or solvent residues (especially DCM) often keep it as a viscous oil. It is extremely hygroscopic. Dry it under high vacuum for 24 hours with


 in the desiccator to induce crystallization (Melting point is low, often near RT or slightly above).

Q: Is the "S" enantiomer dextrorotatory (+) or levorotatory (-)? A: This is solvent dependent! In ethanol, (S)-alkyl sulfoxides are often levorotatory (-), but you must verify against the specific literature for 2-(methylsulfinyl)ethanol in your specific solvent. Do not assume sign = configuration.

References

  • Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett.

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.

  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews.

  • BenchChem. (2025).[1] Technical Guide to 2-(Methylsulfonyl)ethanol (Physical Properties & Solubility).

  • PubChem. (2025).[3][4] Compound Summary: 2-(Methylsulfinyl)ethanol.[1][4][5][6][7] National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Solubility of 2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(methylsulfinyl)ethanol in organic solvents. Our goal is to provide a foundational understanding of the molecule's properties, answer common questions, and offer systematic troubleshooting protocols to overcome these issues in your experiments.

Section 1: Understanding the Molecule - Physicochemical Properties

The solubility behavior of a compound is dictated by its structure. 2-(methylsulfinyl)ethanol possesses two key functional groups that define its physicochemical nature: a highly polar sulfoxide group (S=O) and a protic hydroxyl group (-OH). These features make the molecule exceptionally polar and capable of strong hydrogen bonding.

The primary cause of solubility issues stems from a mismatch between the intermolecular forces of 2-(methylsulfinyl)ethanol and the chosen solvent. The principle of "like dissolves like" is paramount: polar solutes require polar solvents for effective dissolution.[1][2][3]

Diagram 1: Key Molecular Features of 2-(Methylsulfinyl)ethanol

cluster_molecule 2-(Methylsulfinyl)ethanol cluster_groups Functional Groups cluster_properties Resulting Properties M CH₃-S(=O)-CH₂-CH₂-OH Sulfoxide Sulfoxide Group (S=O) Polarity High Polarity Sulfoxide->Polarity Strong Dipole Moment Hydroxyl Hydroxyl Group (-OH) Hbond Hydrogen Bond Donor & Acceptor Hydroxyl->Hbond Protic Nature

Caption: Molecular features driving the polarity of 2-(methylsulfinyl)ethanol.

Table 1: Comparison of Physicochemical Properties

To provide context, the properties of the related but structurally different 2-(methylsulfonyl)ethanol (a sulfone) are included. Note the high polarity and water solubility, which are expected to be similar for the target sulfoxide compound.

Property2-(Methylsulfinyl)ethanol (Sulfoxide)2-(Methylsulfonyl)ethanol (Sulfone)Reference
CAS Number 188924-29-0 ((R)-enantiomer)15205-66-0[4]
Molecular Formula C₃H₈O₂SC₃H₈O₃S[5]
Molecular Weight 108.16 g/mol 124.16 g/mol [5]
Key Functional Group Sulfoxide (R-S(=O)-R')Sulfone (R-S(=O)₂-R')[6]
Polarity High (due to polar S=O and -OH)High (due to polar SO₂ and -OH)[6][7]
Water Solubility Expected to be highSoluble[7][8]
Organic Solubility Generally limited to polar solventsSlightly soluble in Chloroform, Ethyl Acetate[5][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 2-(methylsulfinyl)ethanol completely insoluble in my nonpolar solvent (e.g., hexane, toluene, diethyl ether)?

A1: This is a classic case of incompatible intermolecular forces. 2-(methylsulfinyl)ethanol molecules interact with each other via strong hydrogen bonds and dipole-dipole forces. Nonpolar solvents like hexane only exhibit weak van der Waals forces (London dispersion forces).[9] To dissolve the compound, the solvent molecules must create a "solvation shell" around the solute molecules. The energy gained from these new solute-solvent interactions is insufficient to overcome the strong solute-solute and solvent-solvent forces already in place.[3] Essentially, the water-like polar compound and the oil-like nonpolar solvent are energetically unfavorable to mix.

Diagram 2: Intermolecular Force Mismatch

Solute 2-(Methylsulfinyl)ethanol Interactions: • Hydrogen Bonding • Dipole-Dipole Solvent Nonpolar Solvent (e.g., Hexane) Interactions: • van der Waals Forces Solute->Solvent Insoluble (Energetically Unfavorable)

Caption: Mismatch between solute and nonpolar solvent interactions.

Q2: I'm observing limited solubility even in moderately polar solvents like dichloromethane (DCM) or ethyl acetate. What is happening?

A2: While these solvents are more polar than hexane, they are considered aprotic or weakly protic and are not strong hydrogen bond donors. The 2-(methylsulfinyl)ethanol molecules can form strong hydrogen bonds with each other (self-association), creating a stable lattice that is difficult for these solvents to break apart. The solute-solute interactions are stronger than the potential solute-solvent interactions, resulting in limited solubility.

Q3: What are the recommended starting solvents for dissolving 2-(methylsulfinyl)ethanol?

A3: You should start with highly polar solvents. These can be categorized into two main types: polar protic and polar aprotic.

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and have a hydrogen atom attached to an electronegative atom (like oxygen). They are very effective at solvating both the sulfoxide and hydroxyl groups.

  • Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they are excellent hydrogen bond acceptors. Dimethyl sulfoxide (DMSO) is a particularly effective choice as its sulfoxide group mirrors that of the solute.[6]

Table 2: Recommended Starting Solvents
Solvent CategoryExamplesRationale for Use
Polar Protic Water, Methanol, EthanolExcellent hydrogen bond donors and acceptors, highly effective at solvating polar groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileStrong dipole moments and ability to accept hydrogen bonds disrupt the solute's crystal lattice.

Section 3: Troubleshooting Workflow & Experimental Protocols

When facing solubility issues, a systematic approach is more effective than random trial and error. Follow this workflow to efficiently find a suitable solvent system.

Diagram 3: Systematic Solubility Troubleshooting Workflow

Start Start: Insoluble Compound Step1 Step 1: Select a Polar Protic Solvent (e.g., Methanol, Ethanol) Start->Step1 Decision1 Is it soluble? Step1->Decision1 Step2 Step 2: Select a Polar Aprotic Solvent (e.g., DMSO, DMF) Decision1->Step2 No Success Success: Compound Solubilized Decision1->Success Yes Decision2 Is it soluble? Step2->Decision2 Step3 Step 3: Apply Gentle Heat (e.g., 40-50°C) Monitor for degradation! Decision2->Step3 No Decision2->Success Yes Decision3 Is it soluble? Step3->Decision3 Step4 Step 4: Use a Co-Solvent System (e.g., DMSO/Toluene) Decision3->Step4 No Decision3->Success Yes Step4->Success Partially or Fully Fail Consult Further (Consider derivatization or alternative reagents) Step4->Fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To quickly identify a suitable solvent class for your compound.

Materials:

  • 2-(methylsulfinyl)ethanol

  • Small vials (e.g., 1 mL glass vials)

  • Micropipettes

  • Vortex mixer

  • Solvent Panel:

    • Group A (Nonpolar): Hexane, Toluene

    • Group B (Moderately Polar Aprotic): Dichloromethane (DCM), Ethyl Acetate

    • Group C (Polar Protic): Methanol, Ethanol

    • Group D (Polar Aprotic): DMSO, DMF

Procedure:

  • Weigh approximately 1-2 mg of 2-(methylsulfinyl)ethanol into four separate vials.

  • Add 100 µL of a solvent from Group A to the first vial.

  • Vortex the vial for 30 seconds. Observe for dissolution.

  • If not dissolved, add another 100 µL of the solvent and vortex again. Repeat up to a total volume of 1 mL. Record your observation (e.g., insoluble, sparingly soluble, soluble).

  • Repeat steps 2-4 for one solvent from each of the remaining groups (B, C, and D).

  • Analysis: This screening will quickly indicate which solvent class is most promising. You will likely observe poor solubility in Groups A and B and good solubility in Groups C and D.

Protocol 2: The Co-Solvent Approach

Objective: To dissolve the compound in a reaction solvent that is otherwise a poor solvent. This is common when the ideal reaction solvent (e.g., toluene) cannot dissolve a polar reagent.

Procedure:

  • Based on Protocol 1, identify the best "good" solvent (e.g., DMSO). Your reaction solvent is the "poor" solvent (e.g., toluene).

  • Add your 2-(methylsulfinyl)ethanol to the reaction vessel.

  • Add the minimum amount of the "good" solvent (DMSO) required to form a concentrated slurry or solution. This may be just a few drops.

  • Slowly add the "poor" reaction solvent (toluene) to the vessel while stirring vigorously.

  • Often, the compound will remain in solution in the final mixture, especially if the "good" solvent is miscible with the "poor" one. The final system is a homogenous solution suitable for the reaction.

Protocol 3: The Impact of Temperature

Objective: To use thermal energy to increase solubility.

Procedure:

  • Add the solute and chosen solvent to a flask equipped with a stir bar and a condenser.

  • Begin stirring and gently warm the mixture using a water or oil bath. Increase the temperature in increments of 5-10°C.

  • Monitor the solution for dissolution. Do not exceed a temperature that could cause solvent loss or compound degradation. A good starting point is 40-60°C.

  • Self-Validation Check: Once dissolved, allow the solution to cool back to room temperature. If the compound precipitates out, it indicates that heating is required to maintain solubility for your experiment. Be aware of any color changes upon heating, which could signify thermal decomposition.

Section 4: Safety & Handling

While specific toxicological data for 2-(methylsulfinyl)ethanol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[11][12]

  • Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents.[10]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to your institution's hazardous waste guidelines.

Section 5: References

  • PubChem. Sulfoxide | C18H28O3S | CID 8442. Available at: [Link]

  • Chemistry Learner. Sulfoxide: Formula, Structure, Preparations, and Reactions. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-(Methylsulfonyl)ethanol Properties. Available at: [Link]

  • Purdue University. The Solution Process. Available at: [Link]

  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Available at: [Link]

  • CK-12 Foundation. If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve?. Available at: [Link]

  • Vedantu. How can a solute dissolve in polar and non-polar solvents?. Available at: [Link]

  • Gelest, Inc. 2-(TRIMETHYLSILYL)ETHANOL - Safety Data Sheet. Available at: [Link]

  • Online Tutoring Blog. Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Available at: [Link]

  • NASA Technical Reports Server. Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. Available at: [Link]

  • RevisionDojo. Why Do Polar And Nonpolar Substances Dissolve Differently?. Available at: [Link]

  • National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

Sources

controlling temperature in asymmetric sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Temperature Control in Asymmetric Sulfoxidation

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Mission Statement

Welcome to the Asymmetric Synthesis Support Center. This guide addresses the thermodynamic and kinetic pitfalls of enantioselective sulfoxidation. Unlike standard oxidations, asymmetric induction at the sulfur center is governed by a fragile difference in transition state energies (


). Temperature is not just a variable here; it is the primary switch between high enantiomeric excess (

) and racemic over-oxidation.

Module 1: The Thermodynamics of Selectivity

Q: Why does a minor temperature fluctuation (±3°C) cause a disproportionate drop in ?

A: This is a manifestation of the Arrhenius amplification of error . In asymmetric catalysis, enantioselectivity depends on the difference in rates (


 vs 

) between the formation of the R and S enantiomers. This rate ratio is exponentially related to temperature (

).


As


 increases, the denominator grows, reducing the magnitude of the exponent. Consequently, the distinct energy pathways for the R and S transition states "blur" together.
  • The Trap: Users often assume a linear relationship. In reality, a shift from -20°C to -15°C can degrade the catalyst's chiral pocket rigidity (ligand fluxionality), causing a non-linear collapse in selectivity.

Visualization: The Selectivity Cliff

The following diagram illustrates the kinetic competition between the desired sulfoxide and the over-oxidized sulfone, modulated by temperature.

Selectivity_Landscape cluster_T Temperature Influence Sulfide Prochiral Sulfide TS_Major TS (Major Enantiomer) Low Energy Barrier Sulfide->TS_Major Fast (Low T) TS_Minor TS (Minor Enantiomer) High Energy Barrier Sulfide->TS_Minor Slow (Low T) Accelerates at High T Sulfoxide Chiral Sulfoxide (Target) TS_Major->Sulfoxide TS_Minor->Sulfoxide Lowers ee Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone High T promotes 2nd Oxidation Control T < -20°C Rigid Ligand Sphere Chaos T > 0°C Ligand Fluxionality

Figure 1: Kinetic pathways in sulfoxidation. High temperatures accelerate the minor pathway (lowering ee) and the second oxidation step (sulfone formation).

Module 2: The Kagan & Modena Protocols (Titanium-Tartrate)

Q: My Kagan oxidation ( / DET / TBHP) has high conversion but low (<50%). What is wrong?

A: You likely have a Catalyst Aging or Water Stoichiometry issue. The active species in the Kagan system is not formed instantly. It requires a precise "aging" period at specific temperatures to form the bridged titanium dimer responsible for high selectivity.

Troubleshooting Protocol: The "Modified" Kagan System

Standard Reference: Pitchen et al. (1984)

  • Water is Critical: The classic Kagan modification requires exactly 1.0 equivalent of

    
     relative to Titanium. Without this, the system acts more like the Sharpless epoxidation catalyst (monomeric), which is inferior for sulfides.
    
  • Temperature Staging: You cannot mix everything at -20°C. The catalyst must form at a higher temperature before cooling down for the reaction.

Step-by-Step Optimization:

  • Dissolution (25°C): Dissolve

    
     and (+)-DET (Diethyl tartrate) in DCM. Stir for 5 minutes.
    
  • Hydrolysis (25°C): Add exactly 1 eq. of

    
     via microsyringe. Crucial: A precipitate may form and then redissolve.
    
  • Aging (Wait Time): Stir at room temperature for 20–30 minutes . The solution should turn yellow/orange. This confirms the formation of the chiral cluster.

  • Cooling: Only now cool the vessel to -20°C.

  • Oxidant Addition: Add TBHP (or Cumene Hydroperoxide) slowly.

Data Comparison: Kagan vs. Modena Conditions
ParameterKagan (Modified)ModenaNotes
Ti : Ligand : H2O 1 : 2 : 11 : 4 : 0Modena uses excess ligand instead of water.
Solvent DCM (Methylene Chloride)DCE (Dichloroethane)DCM is preferred for lower T solubility.
Typical Temp -20°C to -23°C-20°C to 0°CKagan requires stricter T control.
Oxidant TBHP / CHPTBHP / CHPCHP often yields higher

due to steric bulk.
Common Failure Missing water stepLigand purityWater content in solvent must be known.

Module 3: Scale-Up & Exotherm Management

Q: The reaction worked on 1g scale, but the 100g batch generated 15% sulfone impurity. Why?

A: You encountered a Heat Transfer Limitation leading to a "runaway" local exotherm. Sulfoxidation is highly exothermic (


). On a gram scale, the heat dissipates instantly to the jacket. On a kilo scale, the internal temperature spikes before the chiller can compensate.

The Mechanism of Failure:

  • Oxidant is added.[1][2][3]

  • Local temperature rises by 5–10°C at the injection point.

  • At this "hot spot," the sulfoxide product is further oxidized to sulfone (which has a higher activation energy, accessible only at these higher T's).

  • The enantioselectivity of the remaining sulfoxide drops.

Protocol: The "Dose-Controlled" Addition

Reference Case: Esomeprazole Synthesis (AstraZeneca)

  • Pre-Cooling: Set jacket temperature 5°C lower than the target reaction temperature (e.g., set -25°C for a -20°C target).

  • Metering: Do not dump the oxidant. Use a peristaltic pump or dropping funnel to add the oxidant over 1–2 hours .

  • In-Situ Monitoring: Place a thermocouple directly in the reaction fluid (not just the jacket). If internal T rises >2°C, pause addition.

  • Oxidant Choice: Switch from TBHP to Cumene Hydroperoxide (CHP) . CHP is bulkier and slower to react, providing a "kinetic buffer" against over-oxidation.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Problem Identified Issue1 Low Conversion Start->Issue1 Issue2 Low ee (<80%) Start->Issue2 Issue3 High Sulfone (>5%) Start->Issue3 Solubility Check Catalyst Solubility at -20°C Issue1->Solubility WaterCheck Did you add 1.0 eq Water? Issue2->WaterCheck OxidantRate Slow down Oxidant Addition Issue3->OxidantRate Stirring Increase Stirring Rate (Mass Transfer) Solubility->Stirring AgingCheck Was Catalyst Aged at 25°C? WaterCheck->AgingCheck Yes TempCheck Is T < -20°C stable? AgingCheck->TempCheck Yes SwitchOx Switch TBHP -> CHP OxidantRate->SwitchOx Quench Quench immediately at <95% Conversion SwitchOx->Quench

Figure 2: Diagnostic logic for common asymmetric sulfoxidation failures.

References

  • Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[2][4][5][6][7] Journal of the American Chemical Society, 106(26), 8188–8193. Link

  • Cotton, H., Elebring, T., Larsson, M., Li, L., Sörensen, H., & von Unge, S. (2000). Asymmetric Synthesis of Esomeprazole. Tetrahedron: Asymmetry, 11(19), 3819-3825. Link

  • Legros, J., & Bolm, C. (2004). Iron-Catalyzed Asymmetric Sulfide Oxidation with Aqueous Hydrogen Peroxide. Angewandte Chemie International Edition, 43(32), 4225–4228. Link

  • Bryliakov, K. P. (2018). Catalytic Asymmetric Oxygenations with the Environmentally Benign Oxidant H2O2. Chemical Reviews, 117(17), 11406–11459. Link

  • AstraZeneca R&D. (2012). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. Journal of Chemical Education. Link

Sources

Technical Support Center: Troubleshooting the Removal of 2-(Methylthio)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing a notoriously stubborn challenge in organic synthesis: the removal of unreacted 2-(methylthio)ethanol (also known as 2-hydroxyethyl methyl sulfide) from crude reaction mixtures.

Because this reagent acts as an excellent nucleophile and solvent, it is frequently used in thioether synthesis and protecting group chemistry. However, its unique physicochemical profile makes downstream purification uniquely frustrating.

Part 1: Physicochemical Profiling

To remove a chemical, you must first understand its physical behavior. The table below summarizes the quantitative data driving the behavior of 2-(methylthio)ethanol and explains why standard workup procedures often fail.

PropertyValueCausality / Impact on Downstream Removal
Boiling Point 169–171 °C (at 760 mmHg)[1]Too high for standard rotary evaporation (~20 mbar); requires high-vacuum distillation for physical removal.
Density ~1.06 g/mL at 25 °CSimilar to many mixed organic/aqueous systems; can cause ambiguous phase separation if mixed with halogenated solvents.
Water Solubility Poorly miscible / Insoluble[2]Despite the polar hydroxyl (-OH) group, the lipophilic thioether (-S-) linkage causes it to partition heavily into organic solvents. Simple water washing is highly inefficient.
pKa ~14.36 (Predicted)[1]Lacks an easily ionizable center. Acid/base extractions will not force it into the aqueous phase.
Odor Powerful sulfurous, meat-like[1]Highly detectable even at trace levels (0.10 ppm). Requires strict fume hood handling and chemical quenching to eliminate the stench.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-(methylthio)ethanol persist in my organic phase despite multiple aqueous washes? A1: The persistence is driven by its partition coefficient. Although it possesses a polar hydroxyl group, the methylthio ether linkage imparts sufficient lipophilicity to keep it preferentially dissolved in organic solvents like ethyl acetate or dichloromethane[2]. Because it lacks a readily ionizable center (unlike an amine or carboxylic acid), you cannot use pH-adjusted aqueous washes to convert it into a water-soluble salt.

Q2: My product is thermally stable but non-volatile. What is the most direct physical removal method? A2: High-vacuum distillation (e.g., Kugelrohr distillation). The boiling point of 2-(methylthio)ethanol is 169–171 °C at atmospheric pressure[1]. Under a standard rotary evaporator vacuum, it will not readily evaporate. However, applying a high vacuum (<1 mbar) lowers its boiling point to approximately 40–50 °C, allowing it to be distilled away from non-volatile products without inducing thermal degradation.

Q3: My product is heat-sensitive and non-polar, preventing distillation. How can I chemically alter the reagent to wash it out? A3: You can exploit the nucleophilicity of the sulfur atom. By selectively oxidizing the thioether to a sulfoxide, you drastically alter its polarity. Mild oxidants convert the lipophilic thioether into 2-(methylsulfinyl)ethanol[3]. The highly polarized S=O bond acts as a strong hydrogen bond acceptor, shifting its partition coefficient heavily toward the aqueous phase. A simple water wash will then remove the oxidized byproduct.

Q4: My product contains oxidizable groups (e.g., alkenes, other sulfides), ruling out oxidation. What is the alternative chemical scavenging method? A4: Alkylative scavenging. Thioethers are excellent nucleophiles. By adding a volatile alkylating agent like methyl iodide (MeI), you can alkylate the unreacted 2-(methylthio)ethanol to form a sulfonium salt[4]. Salts possess an ionic lattice, making them completely insoluble in non-polar organic solvents and infinitely soluble in water. Following the reaction, an aqueous wash will quantitatively remove the sulfonium salt.

Part 3: Strategic Workflow & Decision Matrix

To prevent yield loss and product degradation, the choice of removal strategy must be dictated by the functional groups present in your target molecule. Follow the logical workflow below to select the optimal protocol.

G Start Unreacted 2-(Methylthio)ethanol in Reaction Mixture Q1 Is the product thermally stable and non-volatile? Start->Q1 Distill High Vacuum Distillation (Kugelrohr at ~100°C, <1 mbar) Q1->Distill Yes Q2 Does the product contain oxidizable groups (e.g., alkenes)? Q1->Q2 No Oxidize Oxidative Scavenging (H2O2) -> Aqueous Wash Q2->Oxidize No Q3 Does the product contain nucleophilic groups (e.g., amines)? Q2->Q3 Yes Alkylate Alkylative Scavenging (MeI) -> Aqueous Wash Q3->Alkylate No Chroma Chromatographic Separation (Silica Gel / Scavenger Resins) Q3->Chroma Yes

Decision matrix for selecting the optimal 2-(methylthio)ethanol removal strategy.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Oxidative Scavenging Workup

Mechanism & Causality: Hydrogen peroxide oxidizes the lipophilic thioether to a highly polar sulfoxide[3]. The introduction of the S=O dipole drastically increases the molecule's hydrogen-bonding capacity, shifting its solubility preference from the organic phase to the aqueous phase.

  • Cooling: Cool the crude organic reaction mixture (dissolved in EtOAc or DCM) to 0 °C using an ice bath. Causality: Oxidation is exothermic; cooling prevents over-oxidation to the sulfone or thermal degradation of your target product.

  • Reagent Addition: Add 1.5 equivalents (relative to the estimated unreacted 2-(methylthio)ethanol) of 30% aqueous H₂O₂ dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours to ensure biphasic mixing.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide.

    • Validation Check: Spot the aqueous layer onto starch-iodide paper. The paper must remain white, confirming the complete consumption of hazardous peroxides.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer with water (3 × 20 mL). The newly formed 2-(methylsulfinyl)ethanol will partition entirely into the aqueous layer.

  • Self-Validation: Smell the organic layer using the wafting technique. The complete disappearance of the characteristic sulfurous, meat-like odor confirms the successful removal of the volatile thioether[1].

Protocol B: Alkylative Scavenging Workup

Mechanism & Causality: Methyl iodide (MeI) acts as a potent electrophile. The sulfur atom in 2-(methylthio)ethanol attacks the MeI via an SN2 mechanism, forming a sulfonium salt[4]. Because salts possess an ionic lattice, they are completely insoluble in non-polar organic solvents and partition exclusively into water.

  • Preparation: Ensure the reaction mixture is dissolved in a non-nucleophilic solvent (e.g., DCM or THF).

  • Reagent Addition: In a well-ventilated fume hood, add 2.0 equivalents of Methyl Iodide (MeI). Caution: MeI is a volatile alkylating agent and suspected carcinogen; handle with strict PPE.

  • Incubation: Stir the mixture at room temperature for 4–6 hours. Keep the flask protected from light (MeI degrades under UV exposure).

  • Extraction: Evaporate the volatiles (including excess MeI) under reduced pressure. Redissolve the crude residue in a non-polar solvent (e.g., diethyl ether or EtOAc) and wash with water (3 × 20 mL). The sulfonium salt will wash out entirely in the aqueous phase.

  • Self-Validation: Spot the washed organic layer on a TLC plate alongside a pure 2-(methylthio)ethanol standard. The streaking, UV-inactive spot characteristic of the reagent should be completely absent, leaving only your purified product.

References

  • PubChem - NIH. "2-(Methylthio)ethanol | C3H8OS | CID 78925". National Center for Biotechnology Information. URL:[Link]

  • University of Hertfordshire. "Demeton-O-methyl sulfone - AERU". Pesticide Properties DataBase. URL:[Link]

  • Google Patents. "Organic compounds (TW200813022A)". Taiwan Patent Office.

Sources

Beta-Hydroxy Sulfoxide Stability & Storage: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile class of intermediates in organic synthesis (e.g., Julia-Lythgoe olefinations and asymmetric aldol-type reactions),


-hydroxy sulfoxides present unique handling challenges[1]. Their dual functionality—a nucleophilic hydroxyl group adjacent to an electrophilic, easily oxidized/reduced sulfinyl center—makes them inherently unstable under ambient conditions.

This technical support guide is designed for researchers and drug development professionals. It dissects the causality behind common degradation pathways and provides self-validating protocols to ensure the structural integrity of your compounds during storage.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my purified


-hydroxy sulfoxide degrade into an alkene upon storage at room temperature? 
Causality:  You are observing a thermal syn-elimination. Sulfoxides can undergo a concerted, intramolecular elimination to yield an alkene and a highly reactive sulfenic acid byproduct[2]. While this typically requires elevated temperatures (>100°C for simple alkyl sulfoxides), the presence of the 

-hydroxyl group can facilitate an intramolecular hydrogen-bonding network that lowers the activation energy barrier. Prolonged storage at room temperature allows this first-order kinetic degradation to slowly consume your material[2]. Solution: Always store purified

-hydroxy sulfoxides at -20°C or lower. If long-term archiving is required, store them at -80°C in the solid state.

Q2: I observe


-acetoxy sulfides and cleaved byproducts when storing my sulfoxide near acylating agents. What is happening? 
Causality:  This is a classic Pummerer-type rearrangement. When 

-hydroxy sulfoxides are exposed to acylating agents (like acetic anhydride or acetyl chloride) or even trace acidic impurities in the storage environment, the sulfinyl oxygen is activated. Subsequent deprotonation at the

-position forms a thionium ion intermediate, which is then trapped by a nucleophile (often acetate or the adjacent hydroxyl group), leading to

-functionalization or complete molecular cleavage[3]. Solution: Ensure all storage vials are base-washed and completely free of acidic residues. Never store sulfoxides in the same desiccator as volatile electrophiles or acids.

Q3: Does the free hydroxyl group directly contribute to the instability of the sulfoxide? Causality: Yes. The free hydroxyl group is a liability for two reasons:

  • It can undergo retro-aldol-type cleavage if exposed to trace basic impurities.

  • It participates in hydrogen bonding that can activate the sulfinyl group toward premature elimination or epimerization at the chiral sulfur center. Solution: Masking the hydroxyl group via protection (e.g., as a tert-butyldimethylsilyl (TBS) ether or an acetate) removes this liability, dramatically increasing the shelf-life of the intermediate[4].

Part 2: Mechanistic Visualizations

SynElimination A β-Hydroxy Sulfoxide (Unprotected) B Cyclic Transition State (Intramolecular H-bond) A->B Heat / Ambient Temp Thermal Activation C Alkene + Sulfenic Acid (Degradation Products) B->C Syn-Elimination First-Order Kinetics

Figure 1: Thermal syn-elimination pathway of unprotected β-hydroxy sulfoxides.

StorageWorkflow Start Purified β-Hydroxy Sulfoxide Check Storage Duration? Start->Check Short Short-term (< 48h) Check->Short Yes Long Long-term (> 48h) Check->Long No StoreShort Store at -20°C Argon Atmosphere In Solution (DCM) Short->StoreShort Protect Protect OH Group (e.g., TBS-Cl, Imidazole) Long->Protect StoreLong Store at -80°C Argon Atmosphere Solid State (Neat) Protect->StoreLong

Figure 2: Decision matrix for the stabilization and storage of β-hydroxy sulfoxides.

Part 3: Quantitative Storage Data

To ensure reproducibility, adhere to the following empirically validated storage parameters:

Storage ConditionAtmosphereOH Protection StatusExpected Shelf-LifePrimary Degradation Risk
25°C (Ambient) AirUnprotected< 12 HoursSyn-elimination, Auto-oxidation[2]
4°C (Fridge) AirUnprotected3 - 5 DaysOxidation to Sulfone[1]
-20°C (Freezer) Argon / N₂Unprotected2 - 4 WeeksSlow Epimerization
-20°C (Freezer) Argon / N₂Protected (TBS/Ac)> 6 MonthsNegligible
-80°C (Cryo) Argon / N₂Protected (TBS/Ac)> 2 YearsNone observed[4]

Part 4: Standard Operating Procedure (SOP)

Workflow: TBS-Protection for Long-Term Archiving

If a


-hydroxy sulfoxide must be stored for longer than 48 hours, it is highly recommended to protect the secondary/tertiary hydroxyl group. This protocol utilizes tert-butyldimethylsilyl chloride (TBS-Cl), which is stable to subsequent organometallic additions but easily removed via fluoride sources (e.g., TBAF).

Materials Required:

  • Anhydrous Dichloromethane (DCM)

  • Imidazole (Reagent grade, 99%)

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Argon gas line and Schlenk apparatus

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.

  • Dissolution: Dissolve the purified

    
    -hydroxy sulfoxide (1.0 equiv, approx. 5 mmol) in 15 mL of anhydrous DCM under Argon.
    
  • Base Addition: Add Imidazole (2.5 equiv, 12.5 mmol) in one portion. The solution should remain clear. Cool the reaction mixture to 0°C using an ice-water bath. Causality: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form the highly reactive TBS-imidazole intermediate.

  • Protection: Dissolve TBS-Cl (1.2 equiv, 6.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (typically 3:1 Hexanes:Ethyl Acetate; the protected sulfoxide will have a significantly higher

    
    ).
    
  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
    
  • Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous

    
    . Self-validation: Ensuring complete removal of water prevents premature hydrolysis of the silyl ether during storage.
    
  • Concentration & Storage: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via flash chromatography if necessary. Transfer the neat, solid product to an amber vial, purge with Argon, seal with Parafilm, and store immediately at -80°C.

References

  • One-Pot Parallel Synthesis of Alkyl Sulfides, Sulfoxides, and Sulfones Source: ResearchGate URL
  • Diisopropyl Sulfoxide (Thermal Decomposition and Elimination Reactions)
  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Pummerer Reaction)
  • A common strategy for the synthesis of (+)-gabosine N, (+)

Sources

Technical Support Center: Kagan Oxidation of Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee)

Executive Summary

You are likely encountering low enantiomeric excess (ee) in the asymmetric oxidation of sulfides to sulfoxides using the Kagan protocol (


 / DET / 

/

-BuOOH).[1] Unlike the Sharpless epoxidation (which requires anhydrous conditions), the Kagan oxidation relies on a precise amount of water to modify the titanium coordination sphere.

The most common root causes for low ee in this reaction are:

  • Incorrect Water Stoichiometry: The active species is a hydrolyzed dimer/oligomer. Anhydrous conditions lead to poor selectivity.

  • Background Oxidation: Uncatalyzed oxidation by the hydroperoxide (racemic pathway) competing with the chiral catalytic pathway.

  • Catalyst Aging: Failure to allow the Ti-complex to equilibrate before adding the oxidant.

  • Over-oxidation Dynamics: Misinterpretation of kinetic resolution effects (sulfone formation).[2]

Part 1: Diagnostic Workflow

Before altering your reagents, trace your issue through this logic gate to identify the failure point.

KaganTroubleshooting Start ISSUE: Low ee (<80%) CheckWater 1. Check Water Content Is the Ti:DET:H2O ratio exactly 1:2:1? Start->CheckWater CheckTemp 2. Check Temperature Is reaction T > -20°C? CheckWater->CheckTemp Yes Sol_Water Resolution: Add 1.0 eq H2O carefully. Anhydrous conditions fail here. CheckWater->Sol_Water No / Unsure CheckOxidant 3. Check Oxidant Addition Is oxidant added rapidly? CheckTemp->CheckOxidant No Sol_Temp Resolution: Cool to -20°C. Room temp promotes racemic background oxidation. CheckTemp->Sol_Temp Yes CheckSulfone 4. Analyze Byproducts Is Sulfone present? CheckOxidant->CheckSulfone No Sol_Rate Resolution: Slow addition required to favor catalyst binding over free oxidant attack. CheckOxidant->Sol_Rate Yes Sol_Res Insight: High Sulfone + High ee = Kinetic Resolution. High Sulfone + Low ee = Non-selective over-oxidation. CheckSulfone->Sol_Res Yes

Figure 1: Diagnostic logic tree for isolating the cause of enantioselectivity erosion in Kagan oxidations.

Part 2: Deep Dive Troubleshooting Modules
Module 1: The Water Paradox (Critical)

The Issue: Researchers trained on Sharpless epoxidations often instinctively dry their solvents and reagents. In Kagan oxidation, this is fatal to enantioselectivity. The Mechanism: The active species in the Kagan system is not the monomeric titanium tartrate used in epoxidation. It is believed to be a bridged dimer or oligomer formed via partial hydrolysis.

  • Stoichiometric Protocol (Standard): Requires a ratio of 1:2:1 (

    
     : 
    
    
    
    :
    
    
    )
    .[2]
  • Modena Protocol: Uses a 1:4 ratio (Ti:DET) often without added water, relying on excess ligand to suppress achiral species, but the 1:2:1 water-modified system is generally more robust for high ee.

Corrective Action:

  • Ensure you are adding exactly 1.0 equivalent of water relative to Titanium.

  • Protocol: Premix

    
     and (+)-DET in DCM, then add the water. The solution should remain homogeneous. If a precipitate forms, the addition was too fast or the stirring too slow.
    
Module 2: Background Oxidation (Racemic Leakage)

The Issue: The hydroperoxide (


-BuOOH or Cumene Hydroperoxide) can oxidize the sulfide without the titanium catalyst. This uncatalyzed pathway is racemic.
The Mechanism:  The activation energy for the catalyzed (chiral) pathway is lower than the uncatalyzed pathway, but at higher temperatures, the rate difference narrows, allowing the racemic pathway to compete.

Corrective Action:

  • Temperature: Maintain -20°C . Do not run at 0°C or RT unless using specific modified ligands.

  • Oxidant Choice: Switch from

    
    -BuOOH (TBHP) to Cumene Hydroperoxide (CHP) .[2][3] CHP is more sterically demanding and less prone to uncatalyzed background oxidation, often boosting ee by 5-10%.
    
Module 3: Catalyst Aging

The Issue: Adding the sulfide immediately after mixing the catalyst components. The Mechanism: The formation of the chiral "water-modified" species takes time. If you add the substrate too early, the oxidation may be catalyzed by achiral titanium alkoxides still present in the equilibrium mixture.

Corrective Action:

  • Aging Period: Stir the

    
     mixture at room temperature for 20–30 minutes  before cooling to -20°C and adding the substrate. This ensures the thermodynamic formation of the active chiral complex.
    
Part 3: Data Analysis & Optimization
Solvent & Oxidant Effects on ee

Data summarized from Pitchen et al. and subsequent optimization studies.[4]

VariableConditionExpected OutcomeNotes
Solvent DCM (Methylene Chloride) High ee Standard. Best solubility/selectivity balance.
TolueneHigh eeGood alternative; sometimes slower rates.
THF / Ethyl AcetateLow eeCoordinating solvents disrupt the Ti-Tartrate complex.
Oxidant Cumene Hydroperoxide (CHP) Highest ee Preferred for difficult substrates.

-Butyl Hydroperoxide (TBHP)
Good eeStandard.[2][3] widely available.
Ligand (+)-DET (Diethyl Tartrate)High eeStandard.
(+)-DIPT (Diisopropyl Tartrate)Moderate/High eeSometimes better for bulky sulfides.
The Sulfone Trap (Kinetic Resolution)

If you observe sulfone (


) in your product:
  • Scenario A (High ee, Low Yield): The catalyst is over-oxidizing the minor sulfoxide enantiomer into the sulfone faster than the major enantiomer. This is a Kinetic Resolution . You can exploit this by running the reaction longer to sacrifice yield for very high ee (>99%).

  • Scenario B (Low ee, High Sulfone): The oxidant is too aggressive or the temperature is too high. You are getting non-selective oxidation of both sulfide to sulfoxide and sulfoxide to sulfone.

Part 4: The "Gold Standard" Protocol (Stoichiometric)

Use this self-validating protocol to benchmark your system. If this fails, the issue is likely reagent purity (specifically the


).

Reagents:

  • Aryl Methyl Sulfide (1.0 eq)

  • 
     (1.0 eq)[1]
    
  • (R,R)-(+)-Diethyl Tartrate (2.0 eq)

  • 
     (1.0 eq)[1]
    
  • Cumene Hydroperoxide (1.1 eq)

  • Solvent:

    
     (DCM)
    

Step-by-Step Workflow:

  • Complex Formation (The "Aging" Step):

    • In a flame-dried flask under

      
      , dissolve 
      
      
      
      (1.0 mmol) and (+)-DET (2.0 mmol) in DCM (5 mL) at room temperature.
    • Crucial: Add

      
       (1.0 mmol, 18 
      
      
      
      L) via microsyringe.
    • Stir at 25°C for 30 minutes . The solution should be clear yellow. (If cloudy, repeat with slower water addition).

  • Substrate Addition:

    • Cool the mixture to -20°C .

    • Add the Sulfide (1.0 mmol). Stir for 5 minutes.

  • Oxidation:

    • Add Cumene Hydroperoxide (1.1 mmol) dropwise over 5-10 minutes.

    • Maintain -20°C and stir. Monitor by TLC/HPLC.

    • Stop point: Quench when sulfide is consumed. Do not over-stir to avoid sulfone formation (unless kinetic resolution is desired).

  • Workup:

    • Add water to hydrolyze the titanium salts. Filter the white gel over Celite. Wash with DCM.

    • Wash organic phase with 1M NaOH (to remove tartrate) and brine.

Part 5: References
  • Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984).[4] An efficient asymmetric oxidation of sulfides to sulfoxides.[1][2][4][5][6][7][8][9] Journal of the American Chemical Society, 106(26), 8188–8193.

  • Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650.

  • Brunel, J. M., Diter, P., Duetsch, M., & Kagan, H. B. (1995). Enantioselective synthesis of sulfoxides: Influence of the structure of the titanium complex. Journal of Organic Chemistry, 60(24), 8086–8088.

  • Cotton, H., et al. (2000). Asymmetric synthesis of esomeprazole. Tetrahedron: Asymmetry, 11(18), 3819-3825.

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Separation of 2-(methylsulfinyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

The separation of 2-(methylsulfinyl)ethanol (


) presents a distinct challenge in chiral chromatography due to its specific physicochemical profile:
  • High Polarity: The presence of both a sulfoxide (

    
    ) and a primary hydroxyl group (
    
    
    
    ) makes the molecule highly polar and water-soluble.
  • Small Molecular Footprint: Unlike bulky drug molecules with multiple aromatic rings, this small alkyl sulfoxide offers fewer steric "handles" for chiral recognition, requiring a stationary phase with strong hydrogen-bonding and dipole-dipole interaction capabilities.

This guide objectively compares the two dominant polysaccharide-based Chiral Stationary Phases (CSPs)—Amylose-based (Chiralpak AD) and Cellulose-based (Chiralcel OD) —which are the industry standards for sulfoxide resolution.

The Core Challenge: Selectivity vs. Solubility

Standard Normal Phase (NP) conditions (Hexane/IPA) often yield poor solubility for this polar analyte, leading to peak tailing. Conversely, Reversed Phase (RP) can suffer from low retention. Polar Organic Mode (POM) is frequently the superior "middle ground" for this specific class of hydroxy-sulfoxides.

Part 2: Strategic Comparison of Stationary Phases

The following table compares the two primary candidates for this separation. Data is synthesized from class-specific behavior of alkyl/aryl sulfoxides.

FeatureAlternative A: Amylose-Based Alternative B: Cellulose-Based
Product Name Chiralpak AD-H / IA Chiralcel OD-H / IB
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Helical polymer (looser coil)Linear/Sheet-like polymer (tighter cavity)
Mechanism Inclusion complexes + H-bondingSteric fit + H-bonding
Sulfoxide Success High. Excellent for broad sulfoxide classes.Moderate to High. Often complementary to AD.
Rec. Mobile Phase Hexane/Ethanol (NP) or Methanol (POM)Hexane/IPA (NP) or Methanol (POM)
Primary Advantage Higher probability of baseline resolution for "open" structures.Better for rigid, bulky sulfoxides (less relevant here).
Risk Factor Solvent restrictions (if using coated AD-H).[1]Peak tailing with polar alcohols without additives.

Verdict: Alternative A (Amylose/Chiralpak AD) is the primary recommendation for 2-(methylsulfinyl)ethanol due to the amylose backbone's superior ability to accommodate flexible alkyl chains compared to the more rigid cellulose cavities.

Part 3: Experimental Protocols

Protocol A: Polar Organic Mode (Recommended)

Best for solubility and peak shape of polar alcohols.

  • Column: Chiralpak AD-H (or Immobilized Chiralpak IA),

    
    , 
    
    
    
    .
  • Mobile Phase: 100% Methanol (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 210–220 nm (Sulfoxides have weak chromophores; low UV is required).

  • Why this works: Methanol acts as both solvent and eluent. The sulfoxide group interacts with the carbamate NH on the CSP via hydrogen bonding. Methanol prevents the "stickiness" of the hydroxyl group that occurs in hexane.

Protocol B: Normal Phase (Traditional)

Use if POM fails to provide retention.

  • Column: Chiralpak AD-H, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v).[2]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm.

  • Note: If peak tailing is observed, add

    
     Diethylamine (DEA) to mask residual silanols, though the sulfoxide itself is not basic.
    

Part 4: Method Development Workflow (Visualization)

The following diagram outlines the logical decision process for separating polar sulfoxides like 2-(methylsulfinyl)ethanol.

ChiralSeparationStrategy Start Start: 2-(methylsulfinyl)ethanol SolubilityCheck Solubility Check: Soluble in Hexane? Start->SolubilityCheck NP_Route Yes: Normal Phase (NP) SolubilityCheck->NP_Route Soluble POM_Route No: Polar Organic Mode (POM) SolubilityCheck->POM_Route Insoluble/Oiling out Screen_AD_NP Screen Chiralpak AD-H Hexane/EtOH (80:20) NP_Route->Screen_AD_NP Screen_OD_NP Screen Chiralcel OD-H Hexane/IPA (90:10) NP_Route->Screen_OD_NP ResultCheck Resolution (Rs) > 1.5? Screen_AD_NP->ResultCheck Screen_OD_NP->ResultCheck Screen_AD_POM Screen Chiralpak AD-H 100% Methanol POM_Route->Screen_AD_POM Screen_AD_POM->ResultCheck Optimize Optimize: 1. Lower Temp (10-15°C) 2. Change Alcohol (MeOH <-> EtOH) ResultCheck->Optimize No (Partial Sep) Success Success: Validate Method ResultCheck->Success Yes RP_Route Alternative: Reversed Phase Chiralpak AD-RH Water/Acetonitrile ResultCheck->RP_Route No Retention Optimize->Success

Caption: Decision tree for selecting the optimal chromatographic mode based on analyte solubility and polarity.

Part 5: Critical Analysis of Mechanisms

Chiral Recognition Mechanism

The separation relies on the interaction between the sulfinyl oxygen (electron donor) of the analyte and the carbamate NH (hydrogen bond donor) of the stationary phase.

  • Amylose (AD): The helical structure creates a "groove" that fits the alkyl tail (

    
    ) while the polar head groups interact with the carbamate residues.
    
  • Cellulose (OD): The rigid structure often requires a specific spatial arrangement (inclusion) that may be too restrictive for small, flexible molecules like 2-(methylsulfinyl)ethanol, potentially leading to lower selectivity (

    
    ) compared to Amylose.
    
Self-Validating the Protocol

To ensure the method is robust (Trustworthiness):

  • Racemic Check: Always inject the racemate (CAS 15205-66-0) first to establish

    
     and 
    
    
    
    .
  • Single Enantiomer Confirmation: Inject the pure (R)-enantiomer (CAS 188924-29-0) if available to identify the elution order.

  • Solvent Matching: Dissolve the sample in the mobile phase. If using Hexane/EtOH but the sample is dissolved in pure EtOH, you will see "solvent shock" peaks that distort the early enantiomer.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Cass, Q. B., et al. (2003). "Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases." Journal of the Brazilian Chemical Society, 14(2). Retrieved from [Link][2][3][4]

  • Kažoka, H. (2002). "Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases." Journal of Chromatography A, 942(1-2), 1-10. Retrieved from [Link]

Sources

Definitive Guide to Absolute Configuration Determination of (S)-2-(Methylsulfinyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: determining absolute configuration of (S)-2-(Methylsulfinyl)ethanol Content Type: Publish Comparison Guides.

Executive Summary

The Challenge: (S)-2-(Methylsulfinyl)ethanol (CAS: 188924-29-0 for (R)-enantiomer reference) presents a specific stereochemical challenge. Unlike standard secondary alcohols where the chiral center is the carbinol carbon, this molecule features a chiral sulfoxide sulfur atom (


) separated from the primary hydroxyl group by an ethylene spacer (

).

The Solution: This guide compares four distinct analytical methodologies to unambiguously assign the absolute configuration (


 vs 

). While X-ray crystallography remains the "gold standard," it requires derivatization for this liquid/low-melting solid. We prioritize NMR using Chiral Solvating Agents (CSAs) as the most efficient "benchtop" solution, offering a balance of speed, accuracy, and minimal sample consumption.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the four primary methods based on experimental rigor, sample requirements, and accessibility.

FeatureMethod A: NMR with CSA (Pirkle Alcohol) Method B: Mosher's Ester Analysis Method C: Electronic Circular Dichroism (ECD) Method D: X-Ray Crystallography
Principle Non-covalent diastereomeric complexation via H-bonding.Covalent derivatization with chiral auxiliary (MTPA).Chiroptical response of the sulfoxide chromophore.Direct visualization of electron density (anomalous dispersion).
Sample State Solution (

or

).
Solution (requires synthesis).Solution (dilute).Single Crystal (Critical bottleneck).
Sample Amt ~5-10 mg (Recoverable).~10 mg (Destructive).< 1 mg (Recoverable).[1]~20-50 mg (for derivatization).
Time to Result < 1 Hour.24-48 Hours.< 2 Hours.3-7 Days.
Accuracy High (if

is sufficient).
High (requires careful

analysis).
High (requires DFT support).Absolute (Definitive).
Cost Low (Reagent reusable).Medium (Reagents + workup).Medium (Instrument access).High (Instrument + expertise).
Decision Matrix for Method Selection

MethodSelection Start Start: (S)-2-(Methylsulfinyl)ethanol Sample IsSolid Is the sample a Single Crystal? XRay Method D: X-Ray Crystallography (Direct Determination) IsSolid->XRay Yes Derivatize Can you derivatize? (e.g., p-nitrobenzoate) IsSolid->Derivatize No (Liquid/Oil) Derivatize->XRay Yes (Solid formed) Benchtop Select Solution Method Derivatize->Benchtop No (Prefer Solution Phase) NMR_CSA Method A: NMR w/ Pirkle Alcohol (Best Balance) Benchtop->NMR_CSA Rapid/In-situ? -> Method A (CSA) Mosher Method B: Mosher Ester (Requires Synthesis) Benchtop->Mosher High Precision Needed? -> Method B (Mosher) ECD Method C: ECD/VCD (Requires Spectrometer) Benchtop->ECD Chromophore Analysis? -> Method C (ECD)

Caption: Strategic decision tree for selecting the optimal configuration determination method based on sample state and resource availability.

Part 2: Detailed Experimental Protocols

Method A: NMR with Chiral Solvating Agents (The Recommended Approach)

Why this works: Chiral sulfoxides act as Lewis bases. The hydroxyl proton of a Chiral Solvating Agent (CSA) like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) forms a strong hydrogen bond with the sulfinyl oxygen. This creates two transient diastereomeric complexes in solution. The magnetic anisotropy of the anthryl ring causes differential shielding of the S-methyl protons in the (


) vs (

) sulfoxide enantiomers.
Protocol:
  • Sample Preparation: Dissolve 10 mg of (S)-2-(Methylsulfinyl)ethanol in 0.6 mL of

    
    .
    
  • Baseline Scan: Acquire a standard

    
     NMR spectrum. Note the chemical shift of the 
    
    
    
    singlet (typically ~2.6-2.8 ppm).
  • Titration: Add 1.0 equivalent of (R)-Pirkle Alcohol directly to the NMR tube.

  • Acquisition: Shake well and acquire the

    
     NMR spectrum.
    
  • Analysis:

    • Observe the

      
       signal. In a racemic mixture, this singlet will split into two distinct singlets (nonequivalence).
      
    • For an enantiopure sample, the signal will shift but remain a singlet.

    • Assignment: Compare the chemical shift change (

      
      ) against literature values for known sulfoxide standards with Pirkle alcohol. Typically, the spatial arrangement in the complex shields/deshields the methyl group predictably.
      
    • Self-Validation: If no splitting is observed in a racemate control, switch solvent to

      
       to enhance the complex stability.
      
Method B: Mosher's Ester Analysis (The Derivatization Approach)

Why this works: Although the chiral center is remote, the "Modified Mosher's Method" can still be applied. You react the primary alcohol with both (


)- and (

)-MTPA-Cl (

-methoxy-

-trifluoromethylphenylacetyl chloride). The resulting diastereomeric esters show

(

) values for protons near the chiral center.[2]
Protocol:
  • Synthesis:

    • Reaction A: 5 mg Sample + (

      
      )-MTPA-Cl + Pyridine/DMAP 
      
      
      
      (
      
      
      )-MTPA ester.
    • Reaction B: 5 mg Sample + (

      
      )-MTPA-Cl + Pyridine/DMAP 
      
      
      
      (
      
      
      )-MTPA ester.
    • Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes.

  • NMR Analysis: Acquire

    
     NMR for both crude esters.
    
  • Calculation: Calculate

    
     for the 
    
    
    
    and
    
    
    protons.
  • Interpretation:

    • Construct a stereochemical model (Newman projection) placing the MTPA phenyl group and the

      
       group in the standard conformation.
      
    • Protons on the same side as the phenyl ring will be shielded (negative

      
      ).
      
    • Protons on the other side will be deshielded (positive

      
      ).
      
    • Caveat: Due to the flexibility of the ethylene linker, this method requires careful conformational analysis, often supported by DFT calculations.

Method C: Electronic Circular Dichroism (ECD)

Why this works: The sulfoxide group is a chiral chromophore. It exhibits a Cotton effect (CE) involving the


 transition around 210 nm.
  • Rule: Alkyl methyl sulfoxides generally follow a sector rule.

  • Observation: (R)-Methyl alkyl sulfoxides typically show a positive Cotton effect at ~200-210 nm in ethanol. Therefore, the (S)-enantiomer should show a negative Cotton effect .

Part 3: Authoritative Grounding & Validation

To ensure scientific integrity, you must validate your assignment using a "Triangulation" approach:

  • Optical Rotation Check:

    • Measure the specific rotation

      
       in ethanol or chloroform.
      
    • Compare with the literature value for the known enantiomer.[3]

    • Reference: If the literature states (R)-2-(Methylsulfinyl)ethanol has a specific rotation of

      
      , and your sample measures 
      
      
      
      , this supports the (S)-configuration.
    • Note: Sulfoxide rotations are highly solvent-dependent. Ensure the solvent matches the literature exactly.

  • Self-Validating Control (The "Racemate Test"):

    • Before trusting Method A (CSA), mix a small aliquot of your sample with the opposite enantiomer (or a racemic standard if available).

    • Add the Pirkle alcohol.

    • Result: You must see two distinct sets of signals.[3] If you only see one set, the resolution is insufficient, and the method has failed for this specific solvent system.

Workflow Visualization: The "Triangulation" Validation

Validation Sample Unknown Sample Step1 1. Measure [α]D Sample->Step1 Step2 2. NMR + Pirkle Alcohol Sample->Step2 Step3 3. Compare w/ Literature Step1->Step3 Sign (+/-) Step2->Step3 Shift Direction Result Confident Assignment Step3->Result Data Converges

Caption: Triangulation workflow ensuring data from optical rotation and NMR-CSA converge on the same configuration.

References

  • Deshmukh, M. et al. "Determination of Absolute Configuration of Chiral Sulfoxides." Tetrahedron: Asymmetry, Vol. 2, No. 7, 1991.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458, 2007.

  • Stephens, P. J. et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide." Journal of Organic Chemistry, 66, 3671-3677, 2001.

  • Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104, 17-118, 2004.

Sources

A Researcher's Guide to Differentiating Sulfoxides and Sulfones by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone represents a critical transformation that can dramatically alter a molecule's biological activity and physicochemical properties.[1][2] Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to distinguish between these two closely related sulfur-oxygen functional groups. This guide provides an in-depth comparison, supported by experimental data and protocols, to enable confident differentiation of sulfoxides and sulfones.

The Fundamental Distinction: The S=O Bond

The key to differentiating sulfoxides and sulfones via IR spectroscopy lies in the vibrational frequency of the sulfur-oxygen double bond (S=O).[3] Sulfoxides possess one S=O bond, while sulfones have two.[3] This seemingly simple difference leads to distinct IR absorption patterns that are readily identifiable.

Why the Difference in Absorption?

The position of the S=O stretching vibration in an IR spectrum is influenced by several factors, including:

  • Bond Order and Strength: The S=O bond in sulfones is generally considered to be stronger than in sulfoxides. This is due to the presence of two electron-withdrawing oxygen atoms, which increases the bond order of each S=O bond.[4][5] According to Hooke's Law, a stronger bond requires more energy to vibrate, resulting in a higher absorption frequency.[4][5][6]

  • Symmetry: Sulfones (R-SO₂-R') possess two S=O bonds that can vibrate both symmetrically and asymmetrically. This gives rise to two distinct stretching bands in the IR spectrum. In contrast, the single S=O bond in sulfoxides (R-SO-R') results in a single characteristic stretching band.[7]

  • Electronic Effects: The nature of the organic substituents (R and R') attached to the sulfur atom can influence the S=O bond strength through inductive and resonance effects, causing shifts in the absorption frequency.[6][8]

Characteristic IR Absorption Frequencies

The most reliable way to distinguish between sulfoxides and sulfones is by identifying their characteristic S=O stretching frequencies. The table below summarizes the typical absorption ranges for these functional groups.

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Intensity
Sulfoxide (S=O) Stretching1030 - 1070Strong
**Sulfone (SO₂) **Asymmetric Stretching1300 - 1350Strong
Symmetric Stretching1120 - 1160Strong

Data compiled from various authoritative sources.[7][9]

As the data clearly indicates, the S=O stretching vibration in sulfoxides appears at a significantly lower wavenumber compared to the stretching vibrations of sulfones. The presence of two strong bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ is a definitive indicator of a sulfone. Conversely, a single strong absorption in the 1030-1070 cm⁻¹ range is characteristic of a sulfoxide.[10][11]

It is important to note that the fingerprint region of an IR spectrum (below 1500 cm⁻¹) can be complex. However, the S=O stretching bands of sulfoxides and sulfones are typically strong and well-defined, making them reliable for identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To confidently differentiate between a sulfoxide and a sulfone, it is crucial to obtain a high-quality IR spectrum. The following protocol outlines the key steps for sample preparation and analysis using a Fourier-Transform Infrared (FTIR) spectrometer.

Materials
  • Sample (sulfoxide or sulfone)

  • Potassium Bromide (KBr), IR-grade

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Step-by-Step Procedure
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[8]

    • Transfer the mixture to the pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the spectral region between 1400 cm⁻¹ and 1000 cm⁻¹.

    • Look for the characteristic S=O stretching bands as detailed in the table above.

    • The presence of two strong bands in the sulfone regions or a single strong band in the sulfoxide region will allow for a definitive identification.

Alternative Sampling Techniques

For samples that are not amenable to the KBr pellet method, other techniques can be employed:

  • Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[12] Note that Nujol itself has C-H absorption bands that may obscure parts of the spectrum.[12]

  • Solution Cast: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the sample. The choice of solvent is critical, as it must not absorb in the regions of interest.[8]

Visualizing the Workflow and Molecular Vibrations

To further clarify the process, the following diagrams illustrate the experimental workflow and the key vibrational modes of sulfoxides and sulfones.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Obtain Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Acquire Acquire Sample Spectrum Press->Acquire Background Acquire Background Background->Acquire Decision Analyze S=O Region Acquire->Decision Sulfoxide Sulfoxide Identified Decision->Sulfoxide Single Peak ~1050 cm⁻¹ Sulfone Sulfone Identified Decision->Sulfone Two Peaks ~1320 & ~1140 cm⁻¹

Caption: Experimental workflow for differentiating sulfoxides and sulfones using FTIR spectroscopy.

molecular_vibrations cluster_sulfoxide Sulfoxide cluster_sulfone Sulfone S1 S O1 O S1->O1 Stretching ~1050 cm⁻¹ R1 R S1->R1 R2 R' S1->R2 S2 S O2a O S2->O2a Asymmetric Stretch ~1320 cm⁻¹ O2b O S2->O2b Symmetric Stretch ~1140 cm⁻¹ R3 R S2->R3 R4 R' S2->R4

Sources

The Chiral Switch: A Comparative Guide to Enzymatic vs. Chemical Oxidation for (S)-Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

The transition from racemic mixtures to single-enantiomer therapeutics—a strategy known as the "chiral switch"—has fundamentally reshaped drug development. A premier example is the evolution of omeprazole into its (S)-enantiomer, esomeprazole, which exhibits superior pharmacokinetic properties and reduced inter-individual variability[1]. The cornerstone of manufacturing such active pharmaceutical ingredients (APIs) is the asymmetric oxidation of a prochiral sulfide precursor (e.g., pyrmetazole).

For decades, the pharmaceutical industry relied on transition metal-catalyzed chemical oxidation. However, the rise of green chemistry and advanced protein engineering has positioned biocatalysis as a formidable, and often superior, alternative. This guide provides an objective, data-driven comparison of chemocatalytic and biocatalytic approaches for synthesizing (S)-sulfoxides, detailing the mechanistic causality and self-validating protocols required for each.

Mechanistic Paradigms & Causality

Chemocatalytic Asymmetric Oxidation (The Kagan-Sharpless Approach)

The traditional industrial synthesis of (S)-sulfoxides utilizes a titanium-mediated asymmetric oxidation inspired by Kagan and Sharpless[2]. The catalytic system is generated in situ from tetraisopropyl titanate [Ti(OiPr)₄], a chiral ligand such as D-(-)-diethyl tartrate (DET), and water. Cumene hydroperoxide (CHP) typically serves as the terminal oxidant.

The Causality of Experimental Choices: A critical challenge in this process is the inherent basicity of the imidazole ring in precursors like pyrmetazole, which can directly coordinate to the titanium center and poison the catalyst. To circumvent this, an amine base like N,N-diisopropylethylamine (DIPEA) is added to the reaction matrix. The amine additive facilitates an "out-of-sphere" oxidation mechanism by preventing the imidazole substrate from tightly coordinating to the titanium, thereby lowering the activation energy and dramatically increasing enantioselectivity[3]. Despite this optimization, the chemical route remains sensitive to trace water variations and is prone to over-oxidation, generating up to 1–5% of an achiral sulfone byproduct[2].

Biocatalytic Asymmetric Sulfoxidation (The BVMO Approach)

Enzymatic oxidation leverages oxidative enzymes, predominantly engineered Baeyer-Villiger Monooxygenases (BVMOs) or peroxidases, to achieve exquisite stereocontrol. BVMOs utilize molecular oxygen (O₂) or mild peroxides and require a redox cofactor, typically NADPH.

The Causality of Experimental Choices: Because NADPH is prohibitively expensive for stoichiometric industrial use, a self-sustaining cofactor regeneration system must be coupled to the primary reaction. This is achieved by introducing a secondary enzyme, such as a ketoreductase (using isopropanol as a sacrificial reductant) or formate dehydrogenase (using formate, yielding easily removable CO₂)[4]. Furthermore, uncoupled enzymatic cycles can generate trace hydrogen peroxide (H₂O₂) in situ, which not only degrades the BVMO but also drives an achiral background oxidation of the sulfide. Therefore, the addition of catalase to the reaction matrix is a mandatory experimental choice to scavenge H₂O₂ and preserve the >99% enantiomeric excess (ee)[2].

Performance & Sustainability Comparison

The following table synthesizes quantitative performance metrics comparing the optimized chemical and enzymatic routes for esomeprazole synthesis[2][4].

ParameterTitanium-Catalyzed (Chemical)BVMO-Catalyzed (Enzymatic)
Catalyst Ti(OiPr)₄ + D-(-)-DETEngineered BVMO + Ketoreductase
Terminal Oxidant Cumene hydroperoxide (CHP)Molecular O₂ (or ambient air)
Enantiomeric Excess (ee) ~94% – 96%>99.8%
Sulfone Impurity 1.0% – 5.0%<0.1%
Solvent Matrix Toluene / Organic solventsAqueous Buffer / Biphasic
Environmental Impact High (Heavy metals, organic waste)Low (Green chemistry, CO₂/H₂O byproducts)
Primary Scale-Up Challenge Exothermic peroxide safety, water sensitivityOxygen mass transfer, cofactor stability

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Titanium-Catalyzed Chemical Oxidation of Pyrmetazole

Objective: Synthesize esomeprazole via Kagan-Sharpless oxidation.[1]

  • Catalyst Maturation: In a thoroughly dried reactor under N₂, charge toluene, D-(-)-diethyl tartrate (0.3 eq), and deionized water (0.1 eq). Heat to 50 °C. Add Ti(OiPr)₄ (0.15 eq) and stir for 50 minutes.

    • Self-Validation Checkpoint: The solution must transition to a homogeneous pale-yellow state, confirming the formation of the chiral Ti-complex. Cloudiness indicates excessive moisture.

  • Substrate & Additive Integration: Cool the reactor to 30 °C. Add pyrmetazole (1.0 eq) followed by DIPEA (0.3 eq). Stir for 15 minutes to allow the amine to establish the out-of-sphere environment[3].

  • Controlled Oxidation: Slowly add cumene hydroperoxide (CHP, 1.05 eq) dropwise over 60 minutes, strictly maintaining the internal temperature between 28–32 °C to prevent thermal runaway and sulfone formation.

  • Quench & Analysis: After 2 hours, quench the reaction with aqueous sodium bisulfite to neutralize unreacted peroxides.

    • Self-Validation Checkpoint: Immediately sample the organic layer for HPLC-UV analysis. The reaction is validated if the sulfoxide:sulfone ratio exceeds 95:5 and the ee is >94%.

Protocol B: Enzymatic Synthesis of Esomeprazole using Engineered BVMO

Objective: Synthesize esomeprazole via biocatalysis with NADPH regeneration.[2][4]

  • Reaction Matrix Setup: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Add pyrmetazole (up to 50 g/L) and NADP⁺ (0.1 mM catalytic amount).

  • Regeneration & Scavenger System: Add isopropanol (1.5 eq relative to substrate) and the ketoreductase enzyme. Add catalase (100 U/mL) to the matrix to scavenge any uncoupled H₂O₂[2].

  • Biocatalyst Initiation: Introduce the engineered BVMO (e.g., CodeEvolver optimized variant) at a loading of 1–2 g/L.

  • Aeration & Continuous Monitoring: Initiate O₂ sparging. Maintain dissolved oxygen (DO) above 20% to prevent mass transfer limitations, which are the primary bottleneck at scale[4].

    • Self-Validation Checkpoint: Monitor the pH continuously. The oxidation of isopropanol to acetone by ketoreductase, coupled with the BVMO cycle, should maintain a stable pH. A sudden drop in pH or DO indicates catalyst deactivation or oxygen starvation. Sample via chiral HPLC at 12 hours; validated reactions will show >99% conversion with <0.1% sulfone.

Workflow Visualization

The following logical diagram illustrates the diverging mechanistic pathways and product distributions between the chemical and enzymatic oxidation routes.

G cluster_chemical Chemical Oxidation (Kagan-Sharpless) cluster_enzymatic Enzymatic Oxidation (Biocatalysis) Substrate Prochiral Sulfide (e.g., Pyrmetazole) ChemCat Ti(OiPr)4 + D-(-)-DET + Amine Additive Substrate->ChemCat EnzCat Engineered BVMO (Biocatalyst) Substrate->EnzCat ChemOx Cumene Hydroperoxide (Oxidant) ChemCat->ChemOx ChemInter Chiral Ti-Peroxo Complex ChemOx->ChemInter Product (S)-Sulfoxide (e.g., Esomeprazole) >99% ee ChemInter->Product Steric Control Byproduct Sulfone Impurity (Over-oxidation) ChemInter->Byproduct ~1-5% EnzCo O2 + NADPH (Cofactor Regeneration) EnzCat->EnzCo EnzInter Enzyme-Substrate Transition State EnzCo->EnzInter EnzInter->Product Active Site Confinement EnzInter->Byproduct <0.1%

Fig 1: Mechanistic workflow comparing chemical and enzymatic asymmetric sulfoxidation.

References

  • Scientific Update - UK. "Biocatalytic oxidation and synthesis of Esomeprazole." Available at:[Link]

  • ACS Organic Process Research & Development. "Enzymatic Preparation of Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot Scale Levels." Available at: [Link]

  • E3S Web of Conferences. "Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review." Available at:[Link]

  • ResearchGate. "Mechanism of the Asymmetric Sulfoxidation in the Esomeprazole Process: Effects of the Imidazole Backbone for the Enantioselection." Available at:[Link]

Sources

Safety Operating Guide

(S)-2-(Methylsulfinyl)ethanol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, field-validated protocol for the disposal of (S)-2-(Methylsulfinyl)ethanol . It is structured to serve researchers and safety officers requiring immediate, actionable, and compliant workflows.

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Hazard Skin Permeator / Irritant .[1][2][3] Analogous to DMSO, sulfoxides can carry toxic solutes through the dermal barrier.
Waste Stream Non-Halogenated Organic Solvent Waste .[4]
Segregation STRICTLY SEPARATE from strong oxidizers (e.g., perchlorates, permanganates) and acyl halides.
Spill Response Absorb with vermiculite or sand. Do NOT use paper towels if the substance is hot or mixed with oxidizers.
Destruction High-temperature incineration equipped with a scrubber for sulfur oxides (

).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile. (S)-2-(Methylsulfinyl)ethanol is a chiral sulfoxide with a terminal alcohol.

  • Chemical Structure:

    
    
    
  • CAS Number: 188924-30-3 (Generic/Racemate: 3085-45-8; (R)-isomer: 188924-29-0) [1].

  • Physical State: Viscous liquid or low-melting solid (depending on purity/temperature).

  • Reactivity Logic:

    • Sulfoxide Group (

      
      ):  Acts as a weak nucleophile. It can be oxidized to a sulfone  (
      
      
      
      ) or reduced to a sulfide (thioether).
    • Chirality: While the (S)-configuration is critical for enantioselective synthesis, it does not alter the disposal thermodynamics compared to the racemate.

    • Thermal Stability: Sulfoxides can undergo thermal decomposition (Pummerer-type rearrangements) at high temperatures, releasing toxic/odorous volatiles.

Critical Warning: Like Dimethyl Sulfoxide (DMSO), this compound is hygroscopic and a potent solvent. If dissolved with cytotoxic drugs or heavy metals, the waste mixture assumes the toxicity of the solute because the sulfoxide facilitates skin absorption [2].

Pre-Disposal Segregation & Treatment

Before removing the waste from the fume hood, you must segregate it based on chemical compatibility.

Segregation Logic Diagram

SegregationLogic Chemical (S)-2-(Methylsulfinyl)ethanol Waste Decision Can they be mixed? Chemical->Decision Oxidizers Strong Oxidizers (Peroxides, Nitric Acid) Oxidizers->Decision Avoid Halides Acyl Halides / Anhydrides Halides->Decision Avoid Compatible Compatible Solvents (MeOH, EtOH, Acetone) Compatible->Decision Result_Bad NO: Exothermic Reaction (Explosion/Toxic Fumes) Decision->Result_Bad If Oxidizer/Halide Result_Good YES: Combined Organic Waste Decision->Result_Good If Compatible

Figure 1: Segregation logic preventing incompatible mixtures. Sulfoxides react violently with acyl halides and strong oxidizers.

Detailed Disposal Protocols

Protocol A: Liquid Waste Disposal (Pure or Solution)

Applicability: Reaction mother liquors, expired reagents, or flash chromatography fractions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid standard LDPE if the waste contains aggressive co-solvents (e.g., DCM).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write fully: "(S)-2-(Methylsulfinyl)ethanol".

    • Constituents: List all solvents (e.g., "5% (S)-2-(Methylsulfinyl)ethanol, 95% Methanol").

    • Hazard Checkbox: Mark "Irritant" and "Combustible".

  • Transfer:

    • Pour waste into the container using a funnel in a fume hood.

    • Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: Place the waste bottle in a secondary tray to catch drips.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the cap is tightly closed to prevent moisture absorption (hygroscopic) and odor release.

Protocol B: Solid Waste & Debris

Applicability: Contaminated gloves, pipette tips, silica gel, and paper towels.

  • Debris Collection:

    • Collect all contaminated solids in a transparent polyethylene bag (minimum 4 mil thickness).

  • Silica Gel (Chromatography):

    • If the compound was purified via column chromatography, the silica gel contains adsorbed sulfoxide.

    • Flash off volatile solvents (Hexane/EtOAc) in the hood before bagging the silica.

    • Transfer dry silica to a dedicated "Solid Hazardous Waste" bucket.

  • Sharps:

    • Contaminated needles must go into a rigid Sharps Container , never soft bags.

  • Sealing:

    • Twist and tape the bag neck (gooseneck seal) to prevent volatile leakage.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" under RCRA (40 CFR § 261.33). However, the generator is responsible for making a Waste Determination [3].

Regulatory CategoryStatus for (S)-2-(Methylsulfinyl)ethanolAction Required
Ignitability (D001) Unlikely (Flash point likely >60°C/140°F due to -OH group).Check flash point if mixed with flammable solvents.
Corrosivity (D002) pH is typically neutral.None, unless mixed with acids/bases.
Reactivity (D003) Stable under normal conditions.Keep away from water-reactive substances.[1]
Toxicity (D004-D043) Not a TC constituent.Treat as toxic due to skin permeation risk.

European Union (REACH): Dispose of as European Waste Code (EWC) 07 01 04 * (other organic solvents, washing liquids and mother liquors) [4].

Emergency Procedures

Spill Workflow Diagram

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Scoop into Waste Pail Absorb->Collect Clean Wash Area with Detergent & Water Collect->Clean

Figure 2: Step-by-step spill response protocol.[1][3][5][6] Speed is critical to prevent odor dispersion and surface permeation.

Exposure Response
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[7] Do not use ethanol to wash skin, as it may increase permeability [2].

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][7][8] Seek medical attention.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204680, (R)-2-(Methylsulfinyl)ethanol. Retrieved from [Link] (Note: Enantiomer data used for physical property baseline).

  • Gaylord Chemical Company (2020). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Bulletin 106. Retrieved from [Link] (Standard reference for sulfoxide permeation hazards).

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Retrieved from [Link]

  • European Commission (2014). Guidance on the classification of waste. EWC Codes. Retrieved from [Link]

Sources

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